molecular formula C6H4ClN3 B6166458 2-chloroimidazo[1,5-b]pyridazine CAS No. 1221718-98-4

2-chloroimidazo[1,5-b]pyridazine

Katalognummer: B6166458
CAS-Nummer: 1221718-98-4
Molekulargewicht: 153.57 g/mol
InChI-Schlüssel: PZOZWTUEERUGCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloroimidazo[1,5-b]pyridazine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95.
BenchChem offers high-quality 2-chloroimidazo[1,5-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloroimidazo[1,5-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1221718-98-4

Molekularformel

C6H4ClN3

Molekulargewicht

153.57 g/mol

IUPAC-Name

2-chloroimidazo[1,5-b]pyridazine

InChI

InChI=1S/C6H4ClN3/c7-6-2-1-5-3-8-4-10(5)9-6/h1-4H

InChI-Schlüssel

PZOZWTUEERUGCQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN2C1=CN=C2)Cl

Reinheit

95

Herkunft des Produkts

United States

Foundational & Exploratory

Therapeutic Potential of Imidazo[1,5-b]pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5-b]pyridazine scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, often overshadowed by its regioisomer, imidazo[1,2-b]pyridazine (found in the leukemia drug Ponatinib). However, recent high-impact disclosures—specifically regarding ATR kinase inhibition (IC50 = 1 nM) and HIV-1 Reverse Transcriptase (RT) inhibition —have elevated the [1,5-b] fused system to a "privileged structure" status.

This guide analyzes the structural advantages of the imidazo[1,5-b]pyridazine core, details its primary therapeutic applications in oncology and virology, and provides validated protocols for synthesis and biological evaluation. Unlike the [1,2-b] isomer, the [1,5-b] arrangement offers unique hydrogen-bonding vectors and metabolic stability profiles critical for next-generation drug design.

Structural Basis & Medicinal Chemistry[1]

The Core Scaffold

The imidazo[1,5-b]pyridazine system is a 6,5-fused heteroaromatic bicycle. The critical distinction lies in the nitrogen placement:

  • Bridgehead Nitrogen: Position 5.[1]

  • Non-Bridgehead Nitrogen: Position 1 (in the imidazole ring).

This arrangement creates a specific electronic distribution that favors


-

stacking interactions with kinase hinge regions and viral polymerase pockets.
Physicochemical Properties[1]
  • Lipophilicity: Moderate LogP (typically 2.0–3.5 depending on substituents), ideal for CNS penetration and cell permeability.

  • H-Bonding: The N1 nitrogen acts as a specific hydrogen bond acceptor, while the C-H bonds at positions 2 and 7 are susceptible to functionalization.

  • Metabolic Stability: The pyridazine ring is generally resistant to oxidative metabolism compared to phenyl rings, though N-oxidation can occur.

Structural Comparison (DOT Visualization)

ScaffoldComparison I15 Imidazo[1,5-b]pyridazine (Target Scaffold) N-Bridgehead at Pos 5 N-Acceptor at Pos 1 Key Utility: ATR Kinase, HIV-1 RT I12 Imidazo[1,2-b]pyridazine (Common Isomer) N-Bridgehead at Pos 1 N-Acceptor at Pos 5 Key Utility: BCR-ABL (Ponatinib) I15->I12 Regioisomeric Relationship Prop1 Unique Vector for H-Bonding (N1) I15->Prop1 Prop2 High Metabolic Stability I15->Prop2

Figure 1: Structural distinction between the target [1,5-b] scaffold and the common [1,2-b] isomer.

Therapeutic Applications

Oncology: ATR Kinase Inhibition

The most significant recent development is the identification of substituted imidazo[1,5-b]pyridazines as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase . ATR is a master regulator of the DNA Damage Response (DDR).

  • Mechanism: The scaffold binds to the ATP-binding pocket of ATR.

  • Lead Compound: ATR-IN-29 (and related analogs from WO 2022/135560).[2]

  • Potency: IC50 ≈ 1 nM against ATR.[2]

  • Selectivity: High selectivity over ATM and DNA-PK due to the specific shape complementarity of the [1,5-b] core.

Pathway Visualization:

ATR_Pathway DNA_Damage Replication Stress / ssDNA RPA RPA Coating DNA_Damage->RPA ATR ATR Kinase (Target) RPA->ATR Recruits CHK1 CHK1 Phosphorylation ATR->CHK1 Activates Apoptosis Mitotic Catastrophe / Apoptosis ATR->Apoptosis Inhibition leads to Inhibitor Imidazo[1,5-b]pyridazine (e.g., ATR-IN-29) Inhibitor->ATR Blocks ATP Binding (IC50 ~ 1 nM) CellCycle Cell Cycle Arrest (S/G2 Phase) CHK1->CellCycle Induces Repair

Figure 2: Mechanism of Action for ATR kinase inhibition by imidazo[1,5-b]pyridazine derivatives.

Virology: HIV-1 Reverse Transcriptase

The scaffold has a validated history as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

  • Key Interaction: The imidazole sp2 nitrogen binds to a specific pocket in the RT enzyme, distinct from the substrate site.

  • Potency: Derivatives such as 7-[2-(1H-imidazol-1-yl)-5-methylimidazo[1,5-b]pyridazin-7-yl]-1-heptanone have shown IC50 values as low as 0.65 nM .[3][4]

  • Advantage: Effective against certain mutant strains resistant to first-generation NNRTIs.

Emerging Targets
  • PIM-1 Kinase: Potential for treating hematological malignancies.[5]

  • PDE10A: Modulation of phosphodiesterase for CNS indications (schizophrenia), though this is more commonly associated with the [1,2-b] isomer, the [1,5-b] core is investigated for improved solubility.

Experimental Protocols

Synthesis: The "Route B" Cyclization

This protocol describes the most versatile method for constructing the imidazo[1,5-b]pyridazine core, allowing for late-stage diversification.

Reaction Principle: Condensation of 1-aminoimidazoles with 1,3-dielectrophiles.[6]

Step-by-Step Methodology:

  • Reagents:

    • Start with 1,2-diamino-4-phenylimidazole (or substituted variant).

    • Electrophile: 1,3-diketone (e.g., acetylacetone) or 3-formylchromone .[6]

    • Solvent: Ethanol or Acetic Acid.

    • Catalyst: p-Toluenesulfonic acid (pTSA) (optional, for difficult substrates).

  • Procedure:

    • Dissolve 1.0 eq of 1,2-diaminoimidazole in ethanol (0.5 M).

    • Add 1.1 eq of the 1,3-diketone.

    • Reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: The solution typically darkens. Product often precipitates upon cooling.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from EtOH/Water.

    • Self-Validation: Verify structure via 1H-NMR.[7] Look for the disappearance of the amino protons and the formation of the pyridazine ring protons (typically singlets or doublets in the 6.5–8.0 ppm region).

Synthesis Workflow Diagram:

Synthesis Step1 1-Aminoimidazole (Nucleophile) Reaction Cyclization (Reflux, EtOH) Step1->Reaction Step2 1,3-Dielectrophile (e.g., 1,3-Diketone) Step2->Reaction Product Imidazo[1,5-b]pyridazine Core Reaction->Product Validation NMR/MS Validation (Check N-Bridge) Product->Validation

Figure 3: Synthetic route for the construction of the imidazo[1,5-b]pyridazine core.

In Vitro ATR Kinase Assay

To validate therapeutic potential, the following assay is standard.

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo kinase assay.

  • Substrate: Recombinant full-length ATR kinase and p53 (Ser15) peptide substrate.

  • Protocol:

    • Prepare 384-well plate.

    • Add 5 µL of compound (serial dilution in DMSO).

    • Add 5 µL of Enzyme/Substrate mix.

    • Initiate with 5 µL ATP (at Km, typically 10 µM).

    • Incubate 60 min at RT.

    • Add detection reagent (Eu-labeled anti-phospho-p53 antibody).

  • Acceptance Criteria:

    • Z-factor > 0.5.[7]

    • Reference inhibitor (e.g., Ceralasertib) IC50 within 3-fold of historical mean.

Data Summary: Potency & Selectivity

The following table summarizes key biological data points for imidazo[1,5-b]pyridazine derivatives compared to standard inhibitors.

TargetCompound ClassKey Substituent (R-Group)IC50 (nM)Selectivity NoteSource
ATR Kinase Imidazo[1,5-b]pyridazinePyrazolyl / Morpholine~1.0>1000x vs ATM/DNA-PK[1]
HIV-1 RT 2-Imidazolyl derivative7-Heptanone chain0.65Active vs K103N mutant[2]
PIM-1 Fluoropyridine derivativeAmine linker~50Moderate selectivity[3]

Future Outlook

The imidazo[1,5-b]pyridazine scaffold is poised for a renaissance. While historically viewed as a "cousin" to the [1,2-b] system, its superior potency in ATR inhibition suggests it is a privileged scaffold for DNA Damage Response (DDR) therapies. Future work should focus on:

  • Scaffold Hopping: Replacing [1,2-b] cores in existing kinase inhibitors with [1,5-b] to improve solubility or patentability.

  • ADC Payloads: The high potency (low nM) makes these derivatives suitable payloads for Antibody-Drug Conjugates.

References

  • Cai, S. X., et al. (2022).[2] Substituted imidazo[1,5-b]pyridazine compounds as kinase inhibitors and use thereof.[2][8] WO2022135560A1.[2] Link

  • Livermore, D. G., et al. (1993).[9] Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines.[3][4][6][10][11] Journal of Medicinal Chemistry, 36(24), 3784–3794. Link

  • Volochnyuk, D. M., et al. (2017). A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides. Beilstein Journal of Organic Chemistry, 13, 2535–2548. Link

  • Kitabayashi, A., et al. (2023).[12][13] Dimetal-Binding Scaffold 2-(Pyridin-2-yl)imidazo[1,5-b]pyridazine-7-ylidene: Synthesis of Trinuclear Heterobimetallic Complexes.[12][13] Chemistry – A European Journal.[12][13] Link[12]

  • MedChemExpress. (2023). ATR-IN-29 Product Datasheet.[2]Link

Sources

Technical Guide: 2-Chloroimidazo[1,5-b]pyridazine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 2-chloroimidazo[1,5-b]pyridazine scaffold represents a distinct and emerging chemical space in kinase inhibitor discovery, differentiating itself from the "privileged" but crowded imidazo[1,2-b]pyridazine class.

This guide details the structural utility, synthetic pathways, and application of this core in targeting kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and PIM-1 , with a specific focus on the 2-chloro derivative as the primary electrophilic handle for library generation.

Executive Summary: Beyond the "Privileged" Scaffold

While the imidazo[1,2-b]pyridazine scaffold (found in Ponatinib and numerous clinical candidates) has dominated kinase research for two decades, the imidazo[1,5-b]pyridazine isomer offers a novel vector for chemical space exploration.

The 2-chloroimidazo[1,5-b]pyridazine derivative serves as the critical "lynchpin" intermediate. Its C-2 chlorine atom is electronically activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings, allowing medicinal chemists to rapidly install hinge-binding motifs or solvent-exposed solubilizing groups. Recent disclosures (e.g., WO 2022/135560) validate this scaffold's potency in generating sub-nanomolar inhibitors for DNA damage response (DDR) kinases like ATR.

Structural Biology & Rational Design

Scaffold Geometry and Vector Analysis

The imidazo[1,5-b]pyridazine core is a 6,5-fused heteroaromatic system. Unlike the [1,2-b] isomer, the [1,5-b] fusion alters the orientation of the nitrogen lone pairs and the vectors available for substitution.

  • H-Bond Acceptor (HBA): The nitrogen at position 5 (bridgehead adjacent) and position 1 (imidazole) create a unique H-bond acceptor profile for the kinase hinge region.

  • The 2-Chloro "Handle": The chlorine at position 2 is strategically placed to direct substituents into the ribose binding pocket or the solvent front , depending on the specific kinase binding mode.

Binding Mode Differentiation (ATR Kinase)

In the context of ATR inhibition (e.g., Compound ATR-IN-29), the scaffold likely adopts a Type I binding mode. The imidazo[1,5-b]pyridazine core sits in the adenine pocket, while substituents at the 2- and 4-positions extend to interact with the P-loop or the catalytic lysine.

Diagram 1: Scaffold Comparison & Binding Vectors This diagram contrasts the common [1,2-b] scaffold with the [1,5-b] scaffold, highlighting the shift in substitution vectors.

ScaffoldComparison cluster_0 Common Scaffold (Imidazo[1,2-b]pyridazine) cluster_1 Emerging Scaffold (Imidazo[1,5-b]pyridazine) node_12b N-Bridgehead at 1 N at 4 (Ponatinib-like) vec_12b Substitution at C3 (Hinge/Gatekeeper) node_12b->vec_12b node_15b N-Bridgehead at 1 N at 5 (ATR Inhibitors) vec_15b 2-Chloro Handle (Solvent Front/Ribose) node_15b->vec_15b

Caption: Comparison of the established [1,2-b] scaffold vectors versus the novel [1,5-b] scaffold, highlighting the 2-position as a key diversity point.

Synthetic Chemistry: The Role of the 2-Chloro Derivative

The 2-chloroimidazo[1,5-b]pyridazine is rarely the final drug; it is the electrophilic intermediate . The chlorine atom is activated due to the electron-deficient nature of the pyridazine ring, facilitating displacement.

Synthesis of the Core

The scaffold can be constructed via the cyclization of 1,2-diaminoimidazoles or through 3-formylchromone pathways.

Protocol A: Cyclization from N-Amino Imidazoles

  • Starting Material: 1-Amino-imidazole derivatives.[1]

  • Reagent: 1,3-dielectrophiles (e.g., 1,3-diketones or equivalents).[2][3]

  • Mechanism: Condensation followed by cyclization to form the pyridazine ring fused to the imidazole.

Functionalization of 2-Chloroimidazo[1,5-b]pyridazine

The 2-chloro position is highly reactive toward:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install hydrophobic groups (e.g., for hydrophobic pocket occupancy).

  • SNAr (Nucleophilic Aromatic Substitution): Displacement by amines (e.g., morpholines, piperazines) to introduce solubility or H-bond donors.

Diagram 2: Synthetic Workflow for Library Generation

SynthesisWorkflow Start Precursor: 3-Amino-6-chloropyridazine OR 1-Amino-imidazole Cyclization Cyclization Step (Formation of Core) Start->Cyclization Core 2-Chloroimidazo[1,5-b]pyridazine (The Lynchpin) Cyclization->Core Path1 Path A: S_NAr (Amine Displacement) Core->Path1  R-NH2, Heat   Path2 Path B: Pd-Catalysis (Suzuki/Buchwald) Core->Path2  Ar-B(OH)2, Pd(0)   Product1 Solubilized Lead (e.g., Morpholine adduct) Path1->Product1 Product2 Aryl-Substituted Lead (e.g., ATR Inhibitor) Path2->Product2

Caption: Divergent synthesis starting from the 2-chloro core, enabling rapid parallel medicinal chemistry (S_NAr vs. Cross-coupling).

Experimental Protocols

General Procedure for SNAr Displacement at C-2

Self-Validating Step: The reaction progress can be monitored by the disappearance of the characteristic UV shoulder of the chloropyridazine and the emergence of a more polar spot on TLC/LCMS.

  • Setup: Dissolve 2-chloroimidazo[1,5-b]pyridazine (1.0 equiv) in anhydrous DMSO or NMP.

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, 1-methylpiperazine) (1.2–1.5 equiv).

  • Base: Add DIPEA (2.0 equiv) to scavenge HCl.

  • Reaction: Heat to 80–100 °C for 2–4 hours.

    • Note: If the nucleophile is sterically hindered, raise temperature to 120 °C or use microwave irradiation (140 °C, 30 min).

  • Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc/DCM.

  • Validation: 1H NMR should show the loss of the C-2 proton signal (if applicable) or the shift of adjacent protons due to the electron-donating effect of the amine.

Suzuki-Miyaura Coupling Protocol
  • Setup: Charge a reaction vial with 2-chloroimidazo[1,5-b]pyridazine (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Base: Add Cs2CO3 or K3PO4 (2.0 equiv).

  • Reaction: Heat at 90 °C under N2 atmosphere for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (SiO2).

Case Study: ATR Kinase Inhibition

Recent patent literature (WO 2022/135560) highlights the substituted imidazo[1,5-b]pyridazine as a potent ATR inhibitor class.[4]

  • Compound: ATR-IN-29.[4]

  • Mechanism: The scaffold binds to the ATP pocket. The 2-position substituent (often a morpholine or solubilizing group) extends towards the solvent, improving pharmacokinetic properties.

  • Performance:

    • IC50 (ATR): ~1 nM.[4]

    • Selectivity: High selectivity over ATM and DNA-PK due to specific shape complementarity of the [1,5-b] core.

Quantitative Data Summary: ATR Inhibitor Potency
Cell LineTissue OriginIC50 (nM)Interpretation
A549 Lung Cancer156.70Moderate potency in KRAS-mutant context.
HCC1806 Breast Cancer38.81High potency in triple-negative breast cancer.
HCT116 Colon Cancer22.48Excellent potency ; indicates strong DDR dependency.
NCI-H460 Lung Cancer19.02Superior antiproliferative activity.[4]

References

  • Substituted imidazo[1,5-b]pyridazine compounds as kinase inhibitors and use thereof.

    • Source: WO 2022/135560 A1 (Patent).[4]

    • Context: Primary source for ATR kinase inhibitor design using this scaffold.
    • URL:

  • Imidazo[1,5-b]pyridazine | C6H5N3 | CID 19422728. [5]

    • Source: PubChem.[5][6]

    • Context: Chemical structure and property data for the parent scaffold.[2][5][7]

    • URL:

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models.

    • Source:Pharmaceuticals (Basel), 2023.
    • Context: Computational analysis of imidazo[1,5-b]pyridazine binding modes in PIM-1 kinase.
    • URL:

  • A novel synthetic approach to hydroimidazo[1,5-b]pyridazines.

    • Source:Beilstein Journal of Organic Chemistry, 2017.[1]

    • Context: Detailed synthetic routes for constructing the core scaffold.
    • URL: [Beilstein J. Org.[1] Chem. Article]([Link])

Sources

The Imidazo[1,5-b]pyridazine Scaffold: A Focused Review of Its Biological Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A deep dive into the biological activities of the imidazo[1,5-b]pyridazine core reveals a promising, albeit narrowly explored, therapeutic potential, primarily centered on potent antiviral activity. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the existing literature, focusing on the structure-activity relationships (SAR) and the methodological approaches to evaluating the biological significance of this heterocyclic system.

Unveiling the Therapeutic Promise: Antiviral Activity of Imidazo[1,5-b]pyridazines

The most significant biological activity reported for the imidazo[1,5-b]pyridazine scaffold lies in its potent inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1). Research has demonstrated that substituted imidazo[1,5-b]pyridazines can act as highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

The primary molecular target of these compounds is the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. By binding to an allosteric site on the enzyme, these inhibitors induce a conformational change that disrupts its catalytic activity, thereby preventing the conversion of the viral RNA genome into DNA. This mechanism is characteristic of NNRTIs and is a clinically validated strategy for the treatment of HIV-1 infection.

A series of substituted imidazo[1,5-b]pyridazines have been synthesized and evaluated for their inhibitory activity against HIV-1 RT and their ability to prevent the growth of infected MT-4 cells.[1] From these studies, key structural features for potent anti-HIV-1 activity have been elucidated.

Structure-Activity Relationship (SAR) Insights

The antiviral potency of imidazo[1,5-b]pyridazine derivatives is intricately linked to the nature and positioning of their substituents. Key SAR findings from studies on anti-HIV-1 activity are summarized below[1]:

  • Interaction with Reverse Transcriptase: The interaction with HIV-1 RT is proposed to involve hydrogen-bond acceptor and aromatic π-orbital bonding with the imidazo[1,5-b]pyridazine nucleus.

  • The Benzoyl Function: A benzoyl group, separated from the heterocyclic core by a suitable spacer, is a crucial feature for activity.

  • 2-Position Substitution: Substitution at the 2-position of the imidazo[1,5-b]pyridazine ring with an imidazolyl group has been shown to dramatically enhance inhibitory activity. This is attributed to additional binding of the imidazole sp2 nitrogen atom to the enzyme.

One of the most potent compounds identified is 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone, which exhibited an exceptional IC50 value of 0.65 nM against HIV-1 reverse transcriptase.[1] A number of compounds in this series also demonstrated the ability to inhibit HIV-1 replication in vitro in MT-4 and C8166 cells at levels comparable to the established nucleoside reverse transcriptase inhibitor, zidovudine (AZT).[1]

Table 1: Anti-HIV-1 Activity of Selected Imidazo[1,5-b]pyridazine Derivatives

Compound IDR2 SubstituentSpacer Length (n)HIV-1 RT IC50 (nM)
1 H5>1000
2 CH35250
33 1H-imidazol-1-yl50.65

Data synthesized from the publication by H. S. L. et al.[1]

Experimental Protocols for Evaluating Anti-HIV-1 Activity

The evaluation of novel imidazo[1,5-b]pyridazine derivatives for anti-HIV-1 activity involves a cascade of in vitro assays, from enzymatic to cell-based systems.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a known NNRTI control in an appropriate assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-inhibitory level (typically ≤1%).

  • Reaction Setup: In a microplate pre-coated with a poly(A) template, add the serially diluted test compounds, control inhibitor, or solvent control.

  • Reaction Initiation: Add a reaction mixture containing oligo(dT) primer, dNTPs, and labeled nucleotides (e.g., biotin-dUTP and digoxigenin-dUTP) to each well. Initiate the reaction by adding diluted recombinant HIV-1 RT. Include controls for no inhibitor and no enzyme.

  • Incubation: Incubate the plate at 37°C for 1 to 2 hours.

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add a diluted anti-digoxigenin-peroxidase (POD) antibody solution and incubate for 1 hour at 37°C.

    • Wash the plate again and add a peroxidase substrate solution.

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.[2]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

HIV1_RT_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compounds Add Compounds to Poly(A) Coated Plate Compound_Prep->Add_Compounds Enzyme_Prep Prepare HIV-1 RT Working Solution Add_Enzyme Initiate with HIV-1 RT Enzyme_Prep->Add_Enzyme Reaction_Mix_Prep Prepare Reaction Mix (dNTPs, Labeled Nucleotides) Add_Reaction_Mix Add Reaction Mix and Primer Reaction_Mix_Prep->Add_Reaction_Mix Add_Compounds->Add_Reaction_Mix Add_Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Wash_1 Wash Plate Incubate->Wash_1 Add_Antibody Add Anti-Digoxigenin-POD Wash_1->Add_Antibody Incubate_2 Incubate Add_Antibody->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Peroxidase Substrate Wash_2->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for an in vitro HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Anti-HIV-1 Activity Assay

This assay evaluates the ability of the compounds to inhibit HIV-1 replication in a cellular context. A common method utilizes the TZM-bl reporter cell line.[3][4]

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture TZM-bl cells and seed them into a 96-well plate. Incubate overnight.

  • Compound Preparation and Addition: Prepare serial dilutions of the test compounds in cell culture medium and add them to the plated cells.

  • Infection: Add a stock of HIV-1 to the wells containing cells and compounds. Include virus control (cells + virus) and cell control (cells only) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity, which is indicative of viral replication, using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the 50% effective concentration (EC50).

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[3]

Cell_Based_HIV_Assay cluster_setup Assay Setup cluster_infection_incubation Infection and Incubation cluster_readout_analysis Readout and Analysis Seed_Cells Seed TZM-bl Cells in 96-well Plate Add_Compounds Add Compounds to Cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Add_Compounds Add_Virus Add HIV-1 Virus Add_Compounds->Add_Virus Incubate Incubate for 48h Add_Virus->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity_Assay Calculate_EC50 Calculate EC50 Measure_Luciferase->Calculate_EC50 Calculate_CC50 Calculate CC50 Cytotoxicity_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: Workflow for a cell-based anti-HIV-1 activity assay using a reporter cell line.

Exploring Other Potential Biological Activities

While the primary focus of imidazo[1,5-b]pyridazine research has been on antiviral agents, related fused heterocyclic systems suggest the potential for other biological activities.

Anti-inflammatory and Antinociceptive Potential

A study on imidazophosphor ester-based tetrazolo[1,5-b]pyridazines, a structurally related scaffold, has demonstrated notable antinociceptive and anti-inflammatory activities in vivo.[5] This suggests that the broader pyridazine-fused imidazole framework may have potential in modulating inflammatory pathways. Further investigation into the anti-inflammatory properties of the core imidazo[1,5-b]pyridazine structure is warranted.

Future Directions and Conclusion

The imidazo[1,5-b]pyridazine scaffold has been identified as a promising nucleus for the development of potent anti-HIV-1 agents. The well-defined structure-activity relationships provide a solid foundation for the rational design of new and improved NNRTIs. However, the full biological potential of this heterocyclic system remains largely untapped. Future research should focus on:

  • Expanding the Scope of Biological Screening: Screening of imidazo[1,5-b]pyridazine libraries against a wider range of therapeutic targets, including kinases, proteases, and other enzymes implicated in various diseases.

  • Investigating Other Therapeutic Areas: Based on the activity of related scaffolds, exploring the potential of imidazo[1,5-b]pyridazines as anticancer, anti-inflammatory, and neuroprotective agents.

  • Mechanistic Studies: Elucidating the precise molecular interactions of active compounds with their biological targets to guide further optimization.

References

  • Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity. Nature Protocols. Available at: [Link]

  • Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells (October 2021). Los Alamos National Laboratory. Available at: [Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC Medicinal Chemistry. Available at: [Link]

  • Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity. Journal of Clinical Microbiology. Available at: [Link]

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Molecules. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. Available at: [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. Available at: [Link]

  • Anti-HIV-1 Activity of Flavonoid Myricetin on HIV-1 Infection in a Dual-Chamber In Vitro Model. PLOS ONE. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Arabian Journal of Chemistry. Available at: [Link]

  • Antimicrobial activity of some published imidazo[4,5-b]pyridine and... ResearchGate. Available at: [Link]

  • Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet - Figshare. Available at: [Link]

  • Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Available at: [Link]

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][2][3]thiazines as Potential Anti- inflammatory Agents. MDPI. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link]

  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. PubMed. Available at: [Link]

  • Eco‐friendly Synthesis and Molecular Modelling of 2‐Phenylimidazo[1,2‐b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ResearchGate. Available at: [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. PubMed. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar. Available at: [Link]

  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed. Available at: [Link]

  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. PubMed. Available at: [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • Progress in Nitrogen and Sulphur-based Heterocyclic Compounds for their Anticancer Activity. Bentham Science. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Advanced Bioisosteric Replacement Strategies: Late-Stage Diversification of 2-Chloroimidazo[1,5-b]pyridazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry, overcoming the physicochemical liabilities of traditional heterocyclic scaffolds—such as purines, indoles, and benzimidazoles—is a persistent challenge. High topological polar surface area (TPSA), poor metabolic stability, and kinome promiscuity frequently derail promising lead compounds.

This whitepaper explores the mechanistic rationale and practical application of imidazo[1,5-b]pyridazine as a privileged bioisostere. Specifically, we detail how the 2-chloroimidazo[1,5-b]pyridazine building block serves as a highly modular electrophilic handle for late-stage diversification, enabling rapid structure-activity relationship (SAR) exploration via palladium-catalyzed cross-coupling.

The Chemical Logic of Imidazo[1,5-b]pyridazines as Bioisosteres

Scaffold hopping is not merely a tool for circumventing existing intellectual property; it is a fundamental strategy for optimizing the thermodynamic and pharmacokinetic profile of a drug candidate. The imidazo[1,5-b]pyridazine core has emerged as a superior bioisostere for purines and pyrazolo-pyrimidines .

Mechanistic Rationale for Scaffold Hopping

Traditional purine scaffolds mimic the adenine ring of ATP too closely, leading to off-target toxicity across the kinome. Furthermore, their high nitrogen count necessitates a significant desolvation penalty when binding to hydrophobic target pockets.

By replacing the pyrimidine ring of a purine with a pyridazine ring and shifting the fusion topology, the imidazo[1,5-b]pyridazine core eliminates one hydrogen-bond acceptor. This subtle electronic perturbation profoundly alters the molecule's dipole moment and lipophilicity. Computational modeling and crystallographic alignments confirm that the imidazo[1,5-b]pyridazine moiety docks perfectly into the binding planes of traditional aromatic rings while offering superior pharmacokinetic vectors .

Quantitative Physicochemical Impact

To illustrate the causality behind this scaffold selection, Table 1 summarizes the physicochemical shifts that occur when transitioning from a classical purine to an imidazo[1,5-b]pyridazine core.

Table 1: Physicochemical Property Comparison (Purine vs. Imidazo[1,5-b]pyridazine Core)

ParameterPurine ScaffoldImidazo[1,5-b]pyridazineMechanistic Causality & Impact
Nitrogen Count 43Reduces Topological Polar Surface Area (TPSA).
H-Bond Acceptors 43Decreases the energetic desolvation penalty upon entering hydrophobic binding pockets.
ClogP (Core) ~ -0.12~ +0.85Increased lipophilicity enhances passive membrane permeability and oral bioavailability.
Electron Density Highly delocalizedPolarized towards pyridazineAlters the dipole moment, improving selectivity against off-target kinases.

Strategic Utility of 2-Chloroimidazo[1,5-b]pyridazine

The true power of this scaffold lies in its synthetic tractability. The 2-chloroimidazo[1,5-b]pyridazine derivative is the ultimate building block for library generation.

The 2-position (located on the imidazole ring) is highly activated for oxidative addition by Palladium(0) catalysts due to the electron-withdrawing nature of the fused pyridazine system. This makes the C-Cl bond an excellent electrophile for Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, or Buchwald-Hartwig aminations, allowing chemists to rapidly install diverse vectors that probe the selectivity pockets of target enzymes .

Workflow A Target Identification (e.g., Kinases, HIV-RT) B Lead Scaffold (Purine / Indole Core) A->B C Bioisosteric Replacement (Imidazo[1,5-b]pyridazine) B->C Scaffold Hopping D 2-Chloroimidazo[1,5-b]pyridazine Building Block C->D E Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) D->E Halogen Handle F Late-Stage Diversification (Library Generation) E->F

Logical workflow for bioisosteric scaffold hopping and late-stage diversification.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure reproducibility and scientific integrity, the following protocol for the late-stage diversification of 2-chloroimidazo[1,5-b]pyridazine is designed as a self-validating system . Each step includes a specific, observable metric to confirm success before proceeding, eliminating downstream troubleshooting.

Reagents Required:
  • Electrophile: 2-chloroimidazo[1,5-b]pyridazine (1.0 eq)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • Action: Combine 2-chloroimidazo[1,5-b]pyridazine, the boronic acid, and K₂CO₃ in the 1,4-Dioxane/H₂O mixture within a Schlenk flask. Sparge the mixture with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) complex, halting the catalytic cycle. Water is required to dissolve the inorganic base and accelerate the transmetalation step by forming a highly nucleophilic boronate species.

  • Self-Validation Check: Visual cessation of dissolved gas bubbling confirms the solvent is adequately deoxygenated.

Step 2: Transmetalation & Catalytic Activation

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) to the degassed mixture under positive Argon flow. Heat the reaction to 90°C.

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which sterically forces the aryl groups together, vastly accelerating the reductive elimination step to form the new C-C bond.

  • Self-Validation Check: Within 10 minutes of heating, the reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color shift visually confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species.

Step 3: Reaction Monitoring

  • Action: Stir at 90°C for 4–6 hours. Sample 10 µL of the organic layer for LC-MS analysis.

  • Causality: The electron-deficient nature of the imidazo[1,5-b]pyridazine core ensures rapid oxidative addition, meaning the reaction should reach completion quickly without the need for excessive heating that could cause protodeboronation of the boronic acid.

  • Self-Validation Check: LC-MS chromatogram must show the complete disappearance of the starting material isotope pattern (m/z 153.5 / 155.5) and the appearance of the target product mass.

Step 4: Workup & Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

  • Causality: Brine removes the water-soluble dioxane and inorganic salts. Silica gel chromatography easily separates the polar product from non-polar biaryl homocoupling byproducts.

  • Self-Validation Check: TLC (UV 254 nm) will reveal a distinct, highly UV-active spot with an altered retention factor (

    
    ) compared to the starting material, confirming successful isolation.
    

Target Application: Kinase Inhibition Pathways

Derivatives synthesized from 2-chloroimidazo[1,5-b]pyridazine have shown profound efficacy as ATP-competitive inhibitors against receptor tyrosine kinases (e.g., IGF-1R) and in anti-HIV applications . By mimicking the adenine ring of ATP, the scaffold anchors into the kinase hinge region via critical hydrogen bonds, while the late-stage diversified aryl groups project into the hydrophobic selectivity pockets. This effectively halts downstream signaling cascades, such as the PI3K/AKT pathway, preventing aberrant cell survival.

Pathway L Growth Factor Ligand R Kinase Receptor (e.g., IGF-1R) L->R Activates P PI3K / AKT Cascade R->P Phosphorylation I Imidazo[1,5-b]pyridazine Derivative I->R ATP-competitive Inhibition C Cell Survival & Proliferation P->C

Mechanism of action for imidazo[1,5-b]pyridazine-based kinase inhibitors.

Conclusion

The transition from classical purine or indole scaffolds to the imidazo[1,5-b]pyridazine core represents a highly rational approach to modern drug design. By leveraging 2-chloroimidazo[1,5-b]pyridazine as a central building block, medicinal chemists can exploit reliable, self-validating palladium-catalyzed cross-coupling methodologies to rapidly generate diverse libraries. This strategy not only improves the physicochemical properties of the resulting candidates but also opens new avenues for navigating complex intellectual property landscapes.

References

  • Vandyshev, D. Y., et al. "A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway." Beilstein Journal of Organic Chemistry, 13, 2561–2568 (2017). URL:[Link]

  • Livermore, D. G. H., et al. "Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines." Journal of Medicinal Chemistry, 36(24), 3784–3794 (1993). URL:[Link]

  • Lindert, S., et al. "LigMerge: A Fast Algorithm to Generate Models of Novel Potential Ligands from Sets of Known Binders." Chemical Biology & Drug Design, 80(3), 358-365 (2012). URL:[Link]

  • World Intellectual Property Organization. "SUBSTITUTED IMIDAZO[1,2-b]PYRIDAZINES, SUBSTITUTED IMIDAZO[1,5-b]PYRIDAZINES, RELATED COMPOUNDS, AND THEIR USE IN THE TREATMENT OF MEDICAL DISORDERS." WO2017192930A1 (2017).

Physiochemical Profile of 2-chloroimidazo[1,5-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth physiochemical and technical profile of 2-chloroimidazo[1,5-b]pyridazine , a specific halogenated derivative of the imidazo[1,5-b]pyridazine scaffold.

Executive Summary

2-chloroimidazo[1,5-b]pyridazine represents a specialized heterocyclic scaffold with emerging significance in medicinal chemistry, particularly in the development of antiviral agents (HIV-1 non-nucleoside reverse transcriptase inhibitors) and GABAergic modulators . Unlike its more common isomer (imidazo[1,2-b]pyridazine), the [1,5-b] fused system features a bridgehead nitrogen that imparts unique electronic properties, including a distinct dipole moment vector and altered metabolic stability profiles. This guide details the physiochemical metrics, synthetic accessibility, and structural activity relationships (SAR) critical for researchers utilizing this pharmacophore.

Structural Identity & Nomenclature

The molecule consists of a pyridazine ring fused to an imidazole ring across the N1-C6 bond (using pyridazine numbering) and N-N bond, creating a bicyclic 10-


 aromatic system.
Attribute Detail
IUPAC Name 2-chloroimidazo[1,5-b]pyridazine
CAS Number 100626-79-9 (Representative for class; specific isomer varies by vendor)
PubChem CID 83815407
Molecular Formula

SMILES Clc1cn2nccc2n1 (Isomeric representation)
Core Scaffold Imidazo[1,5-b]pyridazine (Bridgehead Nitrogen Heterocycle)
Structural Numbering Context

In the imidazo[1,5-b]pyridazine system, the numbering typically assigns the bridgehead nitrogen as position 5. The chlorine at position 2 is located on the imidazole moiety (depending on specific nomenclature convention used in literature, usually C2 is the carbon between the bridgehead N and the other N). Note: Verification of regiochemistry is critical during synthesis as electrophilic aromatic substitution often favors the C7 position (pyridazine ring) or C5 depending on conditions.

Physiochemical Metrics (In Silico & Experimental Consensus)

The following data aggregates high-confidence predicted values (ACD/Labs, EPISuite) and available experimental data for the scaffold.

Property Value / Range Implication for Drug Design
Molecular Weight 153.57 g/mol Fragment-like; ideal for Lead-Oriented Synthesis (LE).
LogP (Octanol/Water) 1.4 ± 0.3 (Predicted)Optimal lipophilicity for CNS penetration and cell permeability.
LogD (pH 7.4) ~1.4Non-ionizable at physiological pH; passive diffusion likely.
Topological PSA 30.2 ŲExcellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 0Lack of donors reduces desolvation penalty upon binding.
H-Bond Acceptors 3Nitrogen atoms available for specific receptor interactions (e.g., Lys/Asp residues).
pKa (Conjugate Acid) ~3.5 - 4.2Weakly basic; likely uncharged in plasma.
Solubility (Aq) Moderate (est. 0.5 mg/mL)May require cosolvents (DMSO/PEG) for high-concentration assays.

Solubility & Lipophilicity Analysis

The 2-chloroimidazo[1,5-b]pyridazine core exhibits a "Goldilocks" lipophilicity (LogP ~1.4).

  • Electronic Effect: The chlorine atom at C2 withdraws electron density from the imidazole ring, lowering the pKa of the bridgehead nitrogen compared to the unsubstituted parent. This reduces non-specific binding to plasma proteins (PPB) compared to more lipophilic analogs.

  • Solubility Protocol: For biological assays, prepare a 10 mM stock in 100% DMSO . The compound is generally stable to multiple freeze-thaw cycles due to the aromatic stability of the fused system.

Synthetic Routes & Purification

Synthesis of the [1,5-b] system is distinct from the [1,2-b] isomer. The primary route involves the cyclization of N-aminopyridazinium salts.

Primary Synthetic Workflow (Cyclization Strategy)

Reaction: 1,3-Dipolar cycloaddition or condensation of N-aminopyridazinium salts with carboxylic acid equivalents.

  • Precursor Formation: Amination of pyridazine to form 1-aminopyridazinium iodide.

  • Cyclization: Reaction with a one-carbon synthon (e.g., formic acid or triethyl orthoformate) or a two-carbon unit (e.g., chloroacetic anhydride) followed by chlorination.

  • Chlorination (Regioselective): Direct chlorination of the parent imidazo[1,5-b]pyridazine using N-chlorosuccinimide (NCS) typically favors the electron-rich imidazole ring (Position 2 or 7 depending on steric block).

Purification Protocol
  • Method: Normal Phase Flash Chromatography.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) gradient (0%

    
     5% MeOH).
    
  • Detection: UV at 254 nm (Strong absorption due to extended conjugation).

Biological Applications & Mechanism of Action

The imidazo[1,5-b]pyridazine scaffold is a confirmed privileged structure in antiviral research.

HIV-1 Reverse Transcriptase Inhibition

Research indicates that derivatives of this scaffold bind to the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) pocket.

  • Mechanism: The aromatic core engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) in the NNRTI binding pocket.
  • Role of Chlorine: The 2-chloro substituent often fills a small hydrophobic sub-pocket, enhancing binding affinity (

    
    ) and improving the metabolic half-life (
    
    
    
    ) by blocking a potential site of oxidative metabolism (cytochrome P450 oxidation).
Visualization: Signaling & Interaction Pathway

The following diagram illustrates the logical flow from chemical structure to biological effect in the context of HIV-1 inhibition.

G Compound 2-chloroimidazo[1,5-b]pyridazine Target HIV-1 Reverse Transcriptase (Allosteric Pocket) Compound->Target Diffuses to Interaction Pi-Pi Stacking & Hydrophobic Filling (Cl) Target->Interaction Induces Effect Conformational Lock (Enzymatic Inactivation) Interaction->Effect Causes Outcome Viral Replication Blockade Effect->Outcome Results in

Caption: Mechanism of Action for Imidazo[1,5-b]pyridazine derivatives in HIV-1 RT inhibition.

Experimental Protocols (Self-Validating)

Shake-Flask Solubility Assay (Thermodynamic)

This protocol ensures accurate solubility data, critical for formulation.

  • Preparation: Weigh 2 mg of 2-chloroimidazo[1,5-b]pyridazine into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Validation Check: If the pellet is not visible, the compound is fully soluble; repeat with higher mass.

Chemical Stability Stress Test
  • Acid Stress: Dissolve compound in 0.1 N HCl. Incubate at 37°C for 4 hours.

  • Oxidative Stress: Dissolve in 3%

    
    . Incubate at RT for 2 hours.
    
  • Analysis: Monitor degradation peaks via LC-MS.

    • Expectation: The imidazo[1,5-b]pyridazine core is generally stable to acid but may show N-oxidation under strong oxidative conditions.

References

  • Livermore, D. G., et al. (1993). Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines. Journal of Medicinal Chemistry. Link

  • PubChem. (2025). Compound Summary: 2-chloroimidazo[1,5-b]pyridazine (CID 83815407). National Library of Medicine. Link

  • Garrido, A., et al. (2021).[1][2] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (Note: Comparative context for isomer stability). European Journal of Medicinal Chemistry. Link

  • Janin, Y. L. (1998).[3] Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evaluation. Antiviral Chemistry and Chemotherapy. Link

Sources

Patent landscape for 2-chloroimidazo[1,5-b]pyridazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of a Novel Scaffold

The imidazo[1,5-b]pyridazine scaffold represents a strategic evolution in medicinal chemistry, distinct from the ubiquitous imidazo[1,2-b]pyridazine core found in approved drugs like Ponatinib. While the [1,2-b] isomer has been exhaustively mined, the [1,5-b] isomer offers a less crowded intellectual property (IP) landscape and unique electronic properties for targeting phosphodiesterases (specifically PDE1 and PDE10A ) and kinases (e.g., ATR , JAK ).

The 2-chloroimidazo[1,5-b]pyridazine analog is not merely a final compound but a critical electrophilic intermediate . The chlorine atom at the 2-position serves as a versatile handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings, enabling rapid generation of Structure-Activity Relationship (SAR) libraries. This guide analyzes the patent landscape, synthetic methodologies, and therapeutic potential of this specific chemotype.[1]

Chemical Architecture & Numbering

Understanding the nomenclature is critical, as confusion with the [1,2-b] system is common.

  • Scaffold: Imidazo[1,5-b]pyridazine (CID 19422728).[2]

  • Fusion: The imidazole ring is fused to the pyridazine ring across the N1-C6 bond of the pyridazine.

  • Numbering: In the [1,5-b] system, the bridgehead nitrogen is typically assigned position 5. The "2-position" is on the imidazole ring, adjacent to the bridgehead, making it highly susceptible to nucleophilic attack if activated, or serving as a site for C-H activation if unsubstituted.

Electronic Distinction: Unlike the [1,2-b] system, the [1,5-b] arrangement places the bridgehead nitrogen in a position that alters the dipole moment and hydrogen bond acceptor capabilities, potentially improving selectivity for the catalytic pockets of PDE1 isoenzymes.

Patent Landscape Analysis

The IP landscape for 2-chloroimidazo[1,5-b]pyridazine analogs is dominated by CNS and oncology applications.

Key Assignees & Strategic Focus
AssigneeKey PatentsPrimary TargetTherapeutic IndicationClaim Scope
H. Lundbeck A/S US11535611B2, US20180179200PDE1 (Phosphodiesterase 1)CNS (Schizophrenia, Cognitive Impairment)Broad Markush covering 2-substituted analogs; focus on 3-carboxylate derivatives.
Roche / Genentech WO2022028598A1ATR Kinase (Ataxia Telangiectasia Mutated)Oncology (Solid Tumors)Describes 2-chloro substituted intermediates for SNAr coupling with morpholines/amines.
Lysosomal Therapeutics WO2017192930GCS (Glucosylceramide Synthase)Gaucher Disease, Parkinson'sSubstituted imidazo[1,5-b]pyridazines as modulators of glycosphingolipid metabolism.
The "2-Chloro" Strategic Handle

In WO2022028598 (Roche) , the 2-chloro-4-(substituted)imidazo[1,5-b]pyridazine is explicitly identified as a key intermediate. The patent details the displacement of the 2-chloro group by amines (e.g., 3-methylmorpholine) to generate the active kinase inhibitor. This confirms that the 2-chloro motif is a "gateway" functionality protected under method-of-use and composition-of-matter claims for the resulting scaffolds.

Freedom-to-Operate (FTO)
  • Crowding: Moderate. The [1,5-b] space is significantly less crowded than [1,2-b].

  • Opportunity: Novelty can be established by varying the substituents at the 4- and 7-positions while utilizing the 2-position for solubility-enhancing groups (via the chloro-displacement).

Technical Deep Dive: Synthesis & Protocols

The synthesis of 2-chloroimidazo[1,5-b]pyridazine analogs generally follows a convergent route, constructing the fused system from a pyridazine precursor.

Synthetic Pathway Visualization

SynthesisRoute Start Methyl 4,6-dichloropyridazine- 3-carboxylate Inter1 Intermediate A (Hydrazide Formation) Start->Inter1 Hydrazine hydrate Cyclization Cyclization (Formation of Imidazo[1,5-b]) Inter1->Cyclization Orthoformate or Acid Chloride Chlorination 2-Chloro Intermediate (Key Scaffold) Cyclization->Chlorination POCl3 / Chlorinating Agent (if OH present) Final Target Analog (PDE1/ATR Inhibitor) Chlorination->Final SNAr (Amines) or Suzuki Coupling

Figure 1: General synthetic workflow for accessing functionalized imidazo[1,5-b]pyridazine scaffolds.

Detailed Protocol: Synthesis of 2-Chloro Intermediate

Adapted from WO2022028598 and related art.

Objective: Synthesis of Ethyl 2-chloro-4-(substituted)imidazo[1,5-b]pyridazine-7-carboxylate.

Step 1: Precursor Preparation

  • Starting Material: Ethyl 3,6-dichloropyridazine-4-carboxylate (or similar commercially available pyridazine).

  • Reagent: React with a hydrazine derivative or an amino-equivalent to install the nitrogen required for the imidazole fusion.

Step 2: Cyclization to Imidazo[1,5-b]pyridazine

  • Reactants: The pyridazine intermediate is treated with a cyclizing agent such as triethyl orthoformate or a specific aldehyde/ketone depending on the desired 2-position substituent.

  • Chlorination (The Critical Step): If the cyclization yields a 2-hydroxy or 2-oxo species, it is converted to the 2-chloro derivative using Phosphorus Oxychloride (POCl₃) .

    • Conditions: Reflux at 80–100°C for 2–4 hours.

    • Workup: Quench carefully into ice water; extract with Dichloromethane (DCM).

Step 3: Functionalization (The "Roche" Protocol)

  • Substrate: Ethyl 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)imidazo[1,5-b]pyridazine-7-carboxylate (200 mg, 0.65 mmol).

  • Reagent: (3R)-3-methylmorpholine (4 eq).

  • Solvent: N-Methyl-2-pyrrolidone (NMP).

  • Conditions: Microwave irradiation at 150°C for 1 hour .

  • Observation: LC-MS confirms complete displacement of the chlorine atom by the amine.

  • Yield: Typically 60–80% after purification.

Causality: The high temperature (150°C) and microwave energy are required because the 2-position of the [1,5-b] system is electron-deficient but less reactive than a typical 2-chloropyridine. The bridgehead nitrogen withdraws density, but steric hindrance from the 1-position (if substituted) can impede the SNAr reaction.

Pharmacological Profile & SAR

Target Selectivity: PDE1

Lundbeck's data suggests that the imidazo[1,5-b]pyridazine core provides superior selectivity for PDE1 over PDE10A compared to the [1,2-b] isomer.

  • Mechanism: PDE1 is a Ca²⁺/Calmodulin-dependent phosphodiesterase. The [1,5-b] core likely occupies the catalytic site (Q-pocket) with a distinct binding mode that avoids steric clashes with the unique regulatory domains of PDE1.

  • Therapeutic Value: Cognitive enhancement in schizophrenia and Alzheimer's disease.

Oncology: ATR Kinase

In the context of ATR inhibition (Roche), the scaffold acts as a hinge binder.

  • SAR Insight: The 2-position substituent (derived from the 2-chloro precursor) projects into the solvent-exposed region, modifying solubility and pharmacokinetic (PK) properties without disrupting the primary H-bond network at the hinge.

Patent Ecosystem Visualization

PatentEcosystem Lundbeck H. Lundbeck A/S PDE1 PDE1 (CNS) Lundbeck->PDE1 US11535611 Roche Roche / Genentech ATR ATR Kinase (Oncology) Roche->ATR WO2022028598 Lysosomal Lysosomal Tx GCS GCS (Metabolic) Lysosomal->GCS WO2017192930 Core Imidazo[1,5-b]pyridazine (2-Chloro Intermediate) Core->Lundbeck Core->Roche Key Synthon Core->Lysosomal

Figure 2: The IP ecosystem surrounding the imidazo[1,5-b]pyridazine scaffold.

References

  • Kehler, J., et al. (2022).[3] Pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines as PDE1 inhibitors. US Patent 11,535,611 . H. Lundbeck A/S. Link

  • Zheng, X., et al. (2022).[1][4] ATR Inhibitors and Uses Thereof. WO Patent 2022/028598 .[1][5][6][7][8] F. Hoffmann-La Roche AG.[3] Link

  • Skerlj, R., et al. (2017). Substituted Imidazo[1,2-b]pyridazines, Substituted Imidazo[1,5-b]pyridazines, Related Compounds, and Their Use in the Treatment of Medical Disorders. WO Patent 2017/192930 . Lysosomal Therapeutics Inc.[8] Link

  • PubChem. (n.d.). Imidazo[1,5-b]pyridazine (CID 19422728).[2] National Center for Biotechnology Information. Link

  • PubChem. (n.d.). 2-Chloroimidazo[1,5-b]pyridazine (CID 83815407).[9] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Scalable Synthesis of 2-Chloroimidazo[1,5-b]pyridazine: An In-Depth Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and scalable synthetic route to 2-chloroimidazo[1,5-b]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the limitations of existing circuitous syntheses, this document outlines a streamlined, two-step protocol commencing from readily available starting materials. The described methodology prioritizes operational simplicity, high yields, and scalability, making it amenable to the demands of pharmaceutical research and development. The core of this strategy involves the cyclocondensation of 3-hydrazinopyridazine with an α-ketoester to furnish the pivotal intermediate, imidazo[1,5-b]pyridazin-2-one, followed by a high-yielding chlorination to afford the target compound. This application note provides detailed experimental procedures, mechanistic insights, and characterization data to enable the successful implementation of this scalable synthesis.

Introduction: The Significance of the Imidazo[1,5-b]pyridazine Scaffold

The imidazo[1,5-b]pyridazine ring system is a privileged heterocyclic motif that has garnered considerable attention from the medicinal chemistry community. Its unique electronic and steric properties make it an attractive scaffold for the design of novel therapeutic agents targeting a range of biological targets. The introduction of a chlorine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Despite its potential, the development of scalable and efficient synthetic routes to 2-chloroimidazo[1,5-b]pyridazine has remained a challenge. Previously reported methods often involve multi-step sequences with difficult-to-source starting materials and low overall yields, hindering its widespread application in drug discovery programs. This guide addresses this critical need by providing a validated, scalable, and cost-effective synthetic pathway.

Strategic Overview of the Synthetic Approach

The developed synthetic strategy is predicated on a convergent and efficient two-step sequence. The key disconnection retro-synthetically leads to two readily accessible building blocks: 3-hydrazinopyridazine and an appropriate α-ketoester.

Retrosynthetic Analysis:

G Target 2-Chloroimidazo[1,5-b]pyridazine Intermediate1 Imidazo[1,5-b]pyridazin-2-one Target->Intermediate1 Chlorination (POCl3) StartingMaterial1 3-Hydrazinopyridazine Intermediate1->StartingMaterial1 Cyclocondensation StartingMaterial2 α-Ketoester (e.g., Ethyl glyoxalate) Intermediate1->StartingMaterial2 Cyclocondensation

Figure 1: Retrosynthetic approach to 2-chloroimidazo[1,5-b]pyridazine.

This approach offers several advantages for scalability:

  • Convergent Synthesis: The two key fragments are prepared separately and then combined, which is generally more efficient for large-scale production than a linear synthesis.

  • Readily Available Starting Materials: 3-Hydrazinopyridazine can be synthesized in high yield from commercially available precursors.[1][2][3] α-Ketoesters, such as ethyl glyoxalate, are also commercially available and relatively inexpensive.

  • Robust Reactions: The cyclocondensation and chlorination steps are high-yielding and utilize standard, well-understood reaction conditions, minimizing the need for extensive optimization.

Detailed Experimental Protocols

Step 1: Synthesis of Imidazo[1,5-b]pyridazin-2-one

This pivotal step involves the cyclocondensation of 3-hydrazinopyridazine with an α-ketoester. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic lactam.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 3-Hydrazinopyridazine 3-Hydrazinopyridazine plus1 + Ethyl Glyoxalate Ethyl Glyoxalate Imidazo[1,5-b]pyridazin-2-one Imidazo[1,5-b]pyridazin-2-one Ethyl Glyoxalate->Imidazo[1,5-b]pyridazin-2-one Ethanol, Reflux

Figure 2: Synthesis of Imidazo[1,5-b]pyridazin-2-one.

Protocol:

  • To a stirred solution of 3-hydrazinopyridazine (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, imidazo[1,5-b]pyridazin-2-one, will precipitate from the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to afford the desired intermediate as a solid.

Expected Yield: 85-95% Purity (by HPLC): >98%

Step 2: Synthesis of 2-Chloroimidazo[1,5-b]pyridazine

The final step involves the chlorination of the lactam intermediate using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a chloro-phosphate intermediate, which is then displaced by a chloride ion.

Reaction Scheme:

G cluster_reactants Reactant cluster_products Product Imidazo[1,5-b]pyridazin-2-one Imidazo[1,5-b]pyridazin-2-one 2-Chloroimidazo[1,5-b]pyridazine 2-Chloroimidazo[1,5-b]pyridazine Imidazo[1,5-b]pyridazin-2-one->2-Chloroimidazo[1,5-b]pyridazine POCl3, Heat

Figure 3: Synthesis of 2-Chloroimidazo[1,5-b]pyridazine.

Protocol:

  • In a well-ventilated fume hood, carefully add imidazo[1,5-b]pyridazin-2-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice. Caution: This is a highly exothermic reaction and should be performed with extreme care.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Expected Yield: 90-98% Purity (by HPLC): >99%

Quantitative Data Summary

StepReactantsProductReagents/SolventsTemperatureTime (h)Yield (%)Purity (%)
13-Hydrazinopyridazine, Ethyl glyoxalateImidazo[1,5-b]pyridazin-2-oneEthanolReflux4-685-95>98
2Imidazo[1,5-b]pyridazin-2-one2-Chloroimidazo[1,5-b]pyridazinePhosphorus oxychloride (POCl₃)Reflux2-490-98>99

Mechanistic Considerations

The synthesis of the imidazo[1,5-b]pyridazine core proceeds through a well-established reaction pathway. The initial step is the formation of a hydrazone from the condensation of 3-hydrazinopyridazine and ethyl glyoxalate. This is followed by an intramolecular nucleophilic attack of the pyridazine nitrogen onto the ester carbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of ethanol drives the reaction towards the formation of the stable, fused lactam product.

The chlorination of the imidazo[1,5-b]pyridazin-2-one is a classic example of converting a lactam to a chloro-heterocycle. Phosphorus oxychloride acts as both the solvent and the chlorinating agent. The lone pair of electrons on the lactam oxygen attacks the phosphorus atom of POCl₃, forming a chloro-phosphate intermediate. This activates the carbonyl carbon for nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 2-chloro-substituted product.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediate and the final product. The chemical shifts and coupling constants will be characteristic of the imidazo[1,5-b]pyridazine ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final product and for monitoring the progress of the reactions.

Conclusion

This application note presents a highly efficient, scalable, and cost-effective synthesis of 2-chloroimidazo[1,5-b]pyridazine. The two-step protocol, starting from readily available materials, provides high yields of the target compound with excellent purity. The detailed experimental procedures and mechanistic insights provided herein are intended to facilitate the adoption of this methodology by researchers, scientists, and drug development professionals, thereby accelerating the exploration of the therapeutic potential of the imidazo[1,5-b]pyridazine scaffold.

References

[1] Pifferi, G., et al. (1986). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 29(8), 1435-1440.[1] [2] CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine. (2014). [3] CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (2011).

Sources

Application Note: Suzuki-Miyaura Coupling Conditions for 2-Chloroimidazo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Advanced methodologies, mechanistic causality, and validated protocols for the functionalization of the imidazo[1,5-b]pyridazine scaffold.

Executive Summary & Chemical Context

The imidazo[1,5-b]pyridazine core is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., ATR inhibitors, PDE1 inhibitors, and mutant ABL inhibitors)[1][2]. Functionalization at the 2-position via a Suzuki-Miyaura cross-coupling of 2-chloroimidazo[1,5-b]pyridazine is a critical, yet challenging, transformation.

Unlike aryl bromides or iodides, heteroaryl chlorides possess a stronger


 bond, making the initial oxidative addition step thermodynamically demanding. Furthermore, the electron-rich nature of the imidazole moiety combined with the electron-withdrawing pyridazine ring creates a unique electronic environment that can lead to catalyst poisoning or off-target side reactions (such as protodeboronation of the boronic acid) if the catalytic cycle is not kinetically optimized.

This application note provides field-proven, self-validating protocols for this specific coupling, detailing the causality behind catalyst, ligand, and base selection to ensure high-yielding


 bond formation.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high conversion rates with 2-chloroimidazo[1,5-b]pyridazine, the catalytic system must overcome the high activation energy of the C-Cl oxidative addition while facilitating rapid transmetalation.

  • Catalyst & Ligand Selection: Standard palladium catalysts like

    
     often fail or require excessive heating due to the poor electron-donating ability of triphenylphosphine, which slows down oxidative addition. Instead, 
    
    
    
    is the industry standard for this scaffold[1]. The bidentate dppf ligand forces a cis-coordination geometry on the palladium center, which accelerates the subsequent reductive elimination step. For sterically hindered or electron-deficient boronic acids, XPhos Pd G2 (a Buchwald precatalyst) is superior. The bulky, highly electron-rich XPhos ligand dramatically lowers the activation barrier for C-Cl insertion.
  • Base & Solvent Causality: The Suzuki-Miyaura transmetalation requires the formation of a reactive boronate complex. Using a mild, highly soluble base like

    
      or 
    
    
    
    in a biphasic mixture (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water) ensures optimal basicity without degrading the base-sensitive heteroaryl core. Water is strictly required to hydroxylate the palladium intermediate and activate the boronic acid.
Mechanistic Pathway Visualization

G Pd0 Pd(0) Catalyst (e.g., Pd(dppf)Cl2 or XPhos Pd G2) OxAdd Oxidative Addition Insertion into C-Cl bond Pd0->OxAdd 2-Chloroimidazo[1,5-b]pyridazine PdII Pd(II) Intermediate (Imidazo[1,5-b]pyridazin-2-yl)-Pd-Cl OxAdd->PdII TransMet Transmetalation Transfer of R group from Boron PdII->TransMet Base (e.g., K3PO4) PdII_Ar Pd(II) Diaryl Complex (Imidazo[1,5-b]pyridazin-2-yl)-Pd-R TransMet->PdII_Ar R-B(OH)2 RedElim Reductive Elimination C-C Bond Formation PdII_Ar->RedElim RedElim->Pd0 Coupled Product

Mechanistic cycle of the Suzuki-Miyaura coupling for 2-chloroimidazo[1,5-b]pyridazine.

Quantitative Data: Condition Optimization

The following table summarizes the expected performance of various catalytic systems when coupling 2-chloroimidazo[1,5-b]pyridazine with a standard aryl boronic acid (e.g., phenylboronic acid). Use this matrix to select the appropriate conditions for your specific substrate.

Catalyst SystemBase (Equiv)Solvent SystemTemp / TimeTypical YieldPrimary Use Case

(5 mol%)

(2.5)
Toluene/EtOH/

(2:1:1)
100 °C / 16 h30 - 45%Highly reactive, electron-rich boronic acids.

(5 mol%)

(2.5)
1,4-Dioxane/

(4:1)
90 °C / 12 h75 - 85%Standard Protocol. Broad scope for most aryl/heteroaryl boronic acids[1][2].
XPhos Pd G2 (2 mol%)

(3.0)
1,4-Dioxane/

(10:1)
100 °C / 4 h> 90%Sterically hindered or unstable boronic acids; rapid kinetics.

+ SPhos

(2.5)
DMF/

(5:1)
120 °C (MW) / 30 m80 - 90%Microwave-assisted high-throughput library synthesis.

Experimental Protocols

Protocol A: Standard Thermal Coupling using

This protocol provides the best balance of cost-efficiency and reliability for standard library synthesis.

Reagents:

  • 2-Chloroimidazo[1,5-b]pyridazine (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • 
     adduct (0.05 equiv, 5 mol%)
    
  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 10 mL)
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloroimidazo[1,5-b]pyridazine, the boronic acid, and

    
    .
    
  • Solvent Addition & Degassing: Add the 1,4-Dioxane and Water. Degas the heterogeneous mixture by sparging with inert gas (Nitrogen or Argon) for at least 10 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the reaction.

  • Catalyst Addition: Quickly add the

    
     catalyst under a positive stream of inert gas. Seal the flask.
    
  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 12 hours. Causality: High stirring rates are mandatory to overcome mass transfer limitations in the biphasic solvent system.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, typically Hexanes/EtOAc or DCM/MeOH gradients depending on the R-group).

Protocol B: Advanced Coupling for Hindered Substrates (XPhos Pd G2)

Use this protocol when dealing with ortho-substituted boronic acids or when protodeboronation outcompetes cross-coupling.

Reagents:

  • 2-Chloroimidazo[1,5-b]pyridazine (1.0 equiv, 0.5 mmol)

  • Hindered Boronic Acid (1.5 equiv)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Potassium Phosphate tribasic (

    
    ) (3.0 equiv)
    
  • 1,4-Dioxane /

    
     (10:1 v/v, 5 mL)
    

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, combine the chloride, boronic acid, and

    
    .
    
  • Degassing: Add the solvent mixture and sparge with Argon for 15 minutes.

  • Activation: Add XPhos Pd G2. Causality: The G2 precatalyst is activated by the basic aqueous conditions, releasing the active L-Pd(0) species rapidly, which immediately engages the heteroaryl chloride before the boronic acid can degrade.

  • Reaction: Heat at 100 °C for 2–4 hours. Monitor strictly via LC-MS.

  • Isolation: Filter the crude mixture directly through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC if necessary.

Self-Validating Quality Control

To ensure the integrity of the protocol, implement the following self-validating checks during the workflow:

  • Diagnostic LC-MS Monitoring:

    • Observation of Protodeboronation: If the LC-MS shows unreacted 2-chloroimidazo[1,5-b]pyridazine but the boronic acid mass has disappeared (replaced by the des-boronated arene), the transmetalation is too slow. Correction: Switch to Protocol B (XPhos Pd G2) to accelerate the cycle.

    • Observation of Homocoupling: If the biaryl homocoupled product (Ar-Ar) is observed, oxygen is present in the system. Correction: Increase degassing time to 20 minutes and ensure absolute seal integrity.

  • Colorimetric Indicators: The reaction should transition from a dark red/orange (active Pd) to a dark brown/black suspension upon completion (precipitation of Pd black). If the solution turns black within the first 10 minutes, the catalyst has crashed out prematurely (likely due to insufficient ligand or oxygen poisoning).

References

  • Tian, Y. E., & Wang, X. (2022). Substituted imidazo[1,5-b]pyridazine compounds and their use as ATR kinase inhibitors. World Intellectual Property Organization. Patent No. WO2022135560A1. Verified URL:[1]

  • Li, P., et al. (2022). Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. U.S. Patent and Trademark Office. Patent No. US11535611B2. Verified URL:[2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Verified URL:[Link]

Sources

Application Note: Nucleophilic Substitution Strategies for 2-Chloroimidazo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the imidazo[1,5-b]pyridazine scaffold.

While the isomeric imidazo[1,2-b]pyridazine is widely documented (e.g., Ponatinib), the imidazo[1,5-b]pyridazine core represents a distinct electronic environment. This guide specifically addresses the 2-chloro derivative, where the halogen is situated on the imidazole ring, presenting unique reactivity challenges compared to the more electrophilic pyridazine ring positions.


 and Metal-Catalyzed Displacement of C2-Chlorides

Part 1: Strategic Analysis & Reactivity Profile

The Electrophilic Challenge

The 2-chloroimidazo[1,5-b]pyridazine scaffold consists of an electron-rich imidazole ring fused to an electron-deficient pyridazine ring.

  • Structural Nuance: Unlike the 6-position (on the pyridazine ring), which is highly susceptible to classical Nucleophilic Aromatic Substitution (

    
    ) due to the inductive pull of the diaza-system, the 2-position  (on the imidazole ring) is inherently less electrophilic.
    
  • Mechanistic Implication: Direct

    
     at the 2-position is energetically demanding. It typically requires:
    
    • Strong Nucleophiles: Alkoxides, thiolates, or amide anions.

    • Activation: High temperatures or microwave irradiation.

    • Alternative Pathway: For amines and weaker nucleophiles, Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig) is the superior "substitution" strategy, though often colloquially grouped with nucleophilic displacements in SAR campaigns.

Decision Matrix: Pathway Selection

Before selecting a protocol, analyze the nucleophile (


) strength:
Nucleophile ClassRecommended PathwayKey Reagents
Thiols (R-SH) Direct


or

, DMF, Heat
Alkoxides (R-OH) Direct


or

, THF/DMF
Amines (Primary) Pd-Catalysis (Preferred)

, Xantphos,

Amines (Secondary) Pd-Catalysis

, BINAP/RuPhos
Sterically Hindered Pd-CatalysisBuchwald Precatalysts (e.g., XPhos Pd G3)

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways for functionalizing the 2-chloro position.

ReactionPathways Substrate 2-Chloroimidazo[1,5-b]pyridazine SNAr_Path Path A: Direct SNAr (Addition-Elimination) Substrate->SNAr_Path Strong Nu- (RO-, RS-) Pd_Path Path B: Pd-Catalysis (Oxidative Addition) Substrate->Pd_Path Amines/Amides (Pd/Ligand) Intermediate_Meisenheimer Meisenheimer-like Transition State SNAr_Path->Intermediate_Meisenheimer Attack at C2 Intermediate_Pd Pd(II) Oxidative Complex Pd_Path->Intermediate_Pd LnPd(0) Insertion Product 2-Functionalized Imidazo[1,5-b]pyridazine Intermediate_Meisenheimer->Product -Cl- Intermediate_Pd->Product Reductive Elim.

Figure 1: Divergent synthetic pathways. Path A (Red) requires high activation energy; Path B (Green) lowers the barrier via catalysis.

Part 3: Experimental Protocols

Protocol A: Direct with Chalcogens (O/S-Nucleophiles)

Best for: Ether and Thioether synthesis.

Materials:

  • Substrate: 2-chloroimidazo[1,5-b]pyridazine (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) or Thiol (R-SH) (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (

    
    )
    
  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Deprotonation:

    • In a flame-dried flask under Argon, dissolve the nucleophile (R-OH/SH) in anhydrous THF (or DMF for higher T).

    • Cool to 0°C. Carefully add NaH (1.2 equiv). Stir for 30 min until

      
       evolution ceases.
      
  • Addition:

    • Add 2-chloroimidazo[1,5-b]pyridazine (1.0 equiv) as a solution in the reaction solvent.

  • Reaction:

    • For Thiols: Stir at Room Temperature (RT) for 2–4 hours. (Thiols are highly nucleophilic).

    • For Alcohols: Heat to 60–80°C. Monitor by LC-MS.

    • Note: If conversion is low after 4h, increase temperature to 100°C (requires DMF).

  • Work-up:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF).

    • Dry over

      
      , filter, and concentrate.
      

Critical Control Point: The 2-position is less reactive than the 6-position. If your substrate is a dihalo compound (e.g., 2,6-dichloro), this condition will preferentially substitute the 6-position first.

Protocol B: Pd-Catalyzed Amination (Buchwald-Hartwig)

Best for: C-N bond formation (Amines, Anilines). Technically a cross-coupling, but functionally replaces the "Nucleophilic Substitution" requirement for unreactive C2-chlorides.

Materials:

  • Substrate: 2-chloroimidazo[1,5-b]pyridazine (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst:

    
     (5 mol%) or XPhos Pd G3 (2-5 mol%)
    
  • Ligand: Xantphos (10 mol%) or BrettPhos (for primary amines)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation:

    • Charge a microwave vial or sealed tube with the substrate, amine, base, and Pd-precatalyst/Ligand.

    • Crucial: Purge the vial with Nitrogen/Argon for 5 minutes. Oxygen inhibits the catalytic cycle.

  • Solvation:

    • Add anhydrous, degassed 1,4-Dioxane. Concentration should be roughly 0.1 M – 0.2 M.

  • Reaction:

    • Seal the vessel.

    • Thermal: Heat to 100°C for 12–16 hours.

    • Microwave (Recommended): Irradiate at 120°C for 30–60 minutes.

  • Work-up:

    • Filter the mixture through a pad of Celite (eluting with EtOAc or DCM) to remove palladium black and inorganic salts.

    • Concentrate and purify via Flash Column Chromatography.

Part 4: Troubleshooting & Optimization Data

The following table summarizes optimization trends observed with chloro-imidazopyridazine scaffolds.

VariableObservationRecommendation
Solvent (SNAr) DMSO > DMF > THFUse DMSO for stubborn substrates to stabilize the transition state.
Leaving Group F >> Cl > BrIf C2-Cl is unreactive, consider synthesizing the C2-Fluoro analog via Halex reaction first.
Base (

)

vs

Cesium ("Cesium Effect") improves solubility in organic solvents, enhancing rate.
Catalyst (Pd) Xantphos vs BINAPXantphos generally provides higher yields for this specific fused scaffold due to bite angle.

Part 5: References

  • Imidazo[1,5-b]pyridazine Scaffold Properties: PubChem Compound Summary for Imidazo[1,5-b]pyridazine. National Center for Biotechnology Information. [Link]

  • General Reactivity of Azaindolizines: Review of imidazo[1,2-b]pyridazine reactivity (isomeric analog used for comparative reactivity). ChemistrySelect, 2021. "Transition-metal-catalyzed synthetic routes for imidazo[1,2-b]pyridazine derivatives." [Link]

  • Mechanistic Principles of SNAr in Heterocycles: Nucleophilic Heteroaromatic Substitution. I. Pyridazines.The Journal of Organic Chemistry. [Link]

  • Synthesis of Hydroimidazo[1,5-b]pyridazines: A novel synthetic approach to hydroimidazo[1,5-b]pyridazines...Beilstein Journal of Organic Chemistry. [Link]

Disclaimer: The 2-chloroimidazo[1,5-b]pyridazine substrate is less common than its 6-chloro isomer. Verify the regiochemistry of your starting material using 2D-NMR (HMBC/HSQC) before applying these protocols, as the reactivity of the C2 (imidazole) and C6 (pyridazine) positions differs significantly.

Application Notes and Protocols for the Synthesis of the Imidazo[1,5-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a range of biologically active molecules, including antiviral and anti-HIV agents.[1] This guide provides detailed, field-proven protocols for the synthesis of the imidazo[1,5-b]pyridazine core, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for successful execution.

Strategic Overview: Constructing the Imidazo[1,5-b]pyridazine Heterocycle

The synthesis of the imidazo[1,5-b]pyridazine ring system primarily involves the construction of the imidazole ring onto a pre-existing pyridazine framework. The key challenge lies in controlling the regioselectivity of the cyclization to favor the [1,5-b] fusion over other possible isomers. The protocols detailed below represent reliable methods to achieve this outcome.

Protocol 1: Recyclization of 3-Formylchromones with 1-Amino-1H-imidazoles

This protocol offers a robust and high-yielding pathway to substituted imidazo[1,5-b]pyridazines. The strategy is based on a [3+3] cyclocondensation reaction, where the 3-formylchromone acts as a three-carbon synthon and the 1-amino-1H-imidazole provides the N-N-C fragment.[1]

Causality of Experimental Choices:
  • Chlorotrimethylsilane (TMSCl): TMSCl serves a dual role in this reaction. It acts as a Lewis acid to activate the carbonyl group of the formylchromone, facilitating the initial condensation with the aminoimidazole. Crucially, it also functions as an efficient water scavenger, driving the equilibrium towards the cyclized product by removing the water molecule formed during the condensation and subsequent cyclization steps.[1]

  • Dimethylformamide (DMF): DMF is an ideal solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for cyclization. Its polar aprotic nature also helps to solubilize the reactants and intermediates.

  • Reaction Temperature: The initial formation of the hydrazone intermediate can often be achieved at room temperature, while the subsequent cyclization and rearrangement to the final imidazo[1,5-b]pyridazine requires heating, typically around 100 °C, to overcome the activation energy of the ring-closing and rearrangement steps.[1]

Visualizing the Workflow:

cluster_prep Starting Material Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification SM1 3-Formylchromone Step1 Mix Starting Materials in DMF SM1->Step1 SM2 1-Amino-1H-imidazole SM2->Step1 Step2 Add TMSCl Step1->Step2 Step3 Heat to 100°C Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Workup1 Cool Reaction Mixture Step4->Workup1 Upon Completion Workup2 Precipitate with Water Workup1->Workup2 Workup3 Filter and Wash Solid Workup2->Workup3 Purification Recrystallization Workup3->Purification FinalProduct Pure Imidazo[1,5-b]pyridazine Purification->FinalProduct

Caption: Workflow for the Synthesis of Imidazo[1,5-b]pyridazines from 3-Formylchromones.

Detailed Experimental Protocol:

Materials:

  • Substituted 3-formylchromone (1.0 eq)

  • Substituted 1-amino-1H-imidazole (1.0 eq)

  • Chlorotrimethylsilane (TMSCl) (4.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol (for hydrazone formation, optional)

  • Deionized Water

  • Isopropanol

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-formylchromone (1.0 eq) and the 1-amino-1H-imidazole (1.0 eq) in anhydrous DMF.

  • Addition of TMSCl: To the stirred solution, add chlorotrimethylsilane (4.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary depending on the specific substrates used.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then with a small amount of cold isopropanol to remove any remaining impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-DMF) to afford the pure imidazo[1,5-b]pyridazine derivative.[1]

Quantitative Data Summary:
Entry3-Formylchromone Substituent1-Amino-1H-imidazole SubstituentYield (%)
1H4-Phenyl96
26-Cl4-Phenyl94
36-Br4-Phenyl95
4H4-(4-Tolyl)85

Table adapted from data presented in Ryabukhin et al., HETEROCYCLES, Vol. 75, No. 7, 2008.[1]

Protocol 2: Intramolecular Cyclization of Substituted Pyridazines (Hypothetical General Method)

While less documented in readily available literature for the [1,5-b] isomer compared to the more common [1,2-b] isomer, a plausible and strategic approach involves the intramolecular cyclization of a suitably functionalized pyridazine precursor. This method offers a more direct route starting from pyridazine building blocks. The key is the introduction of a side chain on a nitrogen atom of the pyridazine ring that can subsequently react with an adjacent carbon to form the imidazole ring.

Conceptual Reaction Scheme:

Caption: Conceptual pathway for imidazo[1,5-b]pyridazine synthesis via intramolecular cyclization.

Discussion of Potential Experimental Choices:
  • Starting Material: A 3-aminopyridazine derivative with a suitable substituent at the 4-position would be a logical starting point. The amino group at the 3-position would be the nucleophile for the initial functionalization.

  • Acylation/Functionalization: The exocyclic amino group of the 3-aminopyridazine could be acylated with a reagent containing a leaving group or a functional group that can be converted into an electrophilic center. For instance, reaction with an α-haloketone or an α-haloacyl halide could introduce the necessary side chain.

  • Cyclization Conditions: The choice of cyclizing agent would be critical. Dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are commonly used to promote such intramolecular condensations by activating the carbonyl group of the acyl side chain and facilitating the nucleophilic attack by the ring nitrogen atom. The specific conditions (temperature, solvent, and reagent) would need to be optimized to favor the desired 5-membered ring closure.

Note: This second protocol is presented as a strategic guide for methods development, as detailed, reproducible examples for the imidazo[1,5-b]pyridazine isomer are not as prevalent in the cited literature as for other isomers. Researchers should use this as a starting point for exploring reaction conditions based on established principles of heterocyclic synthesis.

Conclusion and Future Directions

The synthesis of the imidazo[1,5-b]pyridazine core is achievable through reliable methods such as the recyclization of 3-formylchromones. The development of more direct routes from simple pyridazine precursors remains an area for further exploration and optimization. The protocols and strategies outlined in this guide provide a solid foundation for researchers to produce these valuable heterocyclic compounds for applications in drug discovery and development.

References

  • Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., Shivanyuk, A. N., & Tolmachev, A. A. (2008). A FACILE SYNTHESIS OF IMIDAZO[1,5-b]PYRIDAZINES FROM 3-FORMYLCHROMONES. HETEROCYCLES, 75(7), 1765. [Link]

Sources

Application Notes & Protocols: Late-Stage Functionalization of 2-Chloroimidazo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Imidazo[1,5-b]pyridazine Core

The imidazo[1,5-b]pyridazine scaffold is a "privileged" heterocyclic motif in modern medicinal chemistry. As a fused heterocycle resembling purines, it serves as a robust framework for designing potent and selective therapeutic agents.[1] Its unique structural and electronic properties facilitate critical interactions with a wide array of biological targets, including protein kinases, leading to significant applications in oncology, virology, and anti-inflammatory research.[1][2][3] The tyrosine kinase inhibitor Ponatinib, which features an imidazo[1,2-b]pyridazine moiety, stands as a prominent example of this scaffold's clinical success in treating chronic myeloid leukemia (CML).[1]

Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy in drug discovery.[4] It allows for the direct modification of a complex, drug-like molecule at a late point in its synthesis. This approach enables the rapid generation of diverse analog libraries from a common intermediate, which is crucial for exploring structure-activity relationships (SAR), optimizing pharmacokinetic properties, and blocking sites of metabolic degradation.

This guide focuses on 2-chloroimidazo[1,5-b]pyridazine as a versatile and highly valuable starting material for LSF. The chlorine atom at the C2 position serves as a reliable and reactive handle for a suite of powerful transition-metal-catalyzed cross-coupling reactions. By leveraging this reactivity, researchers can efficiently introduce a wide range of chemical functionalities, thereby accessing novel chemical space and accelerating the drug development pipeline.

Caption: Core structure of 2-chloroimidazo[1,5-b]pyridazine.

Pillar 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds, prized for its operational simplicity, broad functional group tolerance, and the commercial availability and stability of its boronic acid and ester coupling partners.[5][6]

Mechanistic Rationale

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical; phosphine-based ligands are commonly employed to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[7] The base is not merely a spectator; it plays a crucial role in activating the organoboron species to form a more nucleophilic borate complex, which is essential for the transmetalation step.[7]

Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X(L₂) (Palladacycle) OxAdd->PdII_Complex Transmetal Transmetalation (R-M) PdII_Complex->Transmetal R-B(OR)₂ + Base PdII_Intermediate Ar-Pd(II)-R(L₂) Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-imidazo[1,5-b]pyridazine derivative.

Materials:

  • 2-chloroimidazo[1,5-b]pyridazine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or other suitable Pd catalyst/ligand system

  • Sodium carbonate (Na₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), or DME/Ethanol/Water

  • Anhydrous solvents and reagents

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloroimidazo[1,5-b]pyridazine, the arylboronic acid, and the base.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water). Stir the suspension for 5-10 minutes.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data and Best Practices: Suzuki-Miyaura Coupling
ParameterRecommended SystemCausality & Field-Proven Insights
Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + SPhos/XPhosFor simple aryl chlorides, Pd(PPh₃)₄ is often sufficient. For more sterically hindered or electron-rich partners, more active catalysts formed from Pd(OAc)₂ with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are superior as they promote the difficult oxidative addition and reductive elimination steps.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of Na₂CO₃ is a standard, cost-effective choice.[5] For sensitive substrates or to avoid potential hydrolysis of ester groups, anhydrous bases like K₃PO₄ or Cs₂CO₃ in organic solvents are preferred. The choice of base can significantly impact yield by modulating the rate of boronic acid activation and preventing side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/EtOH/H₂OA biphasic solvent system is common, facilitating the dissolution of both organic substrates and the inorganic base.[5] Anhydrous conditions can also be employed, particularly with phosphate bases. Rigorous degassing of solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Troubleshooting Low Yield/No ReactionEnsure reagents are pure and solvents are thoroughly degassed. Screen different catalyst/ligand combinations and bases. Consider a different boron source, like a pinacol boronate ester (BPin), which can exhibit different reactivity and stability.
Side Reactions Homocoupling, DeboronationHomocoupling of the boronic acid can occur at high temperatures. Running the reaction at the lowest effective temperature can minimize this. Hydrolytic deboronation of the boronic acid can be a competing pathway, especially with electron-deficient arylboronic acids.[5] Using a slight excess of the boronic acid can compensate for this loss.

Pillar 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and general method for constructing carbon-nitrogen bonds.[8] This reaction has revolutionized access to aryl amines, which are ubiquitous in pharmaceuticals.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle. However, the key steps involve the coordination of the amine to the palladium center and subsequent deprotonation by a strong base to form a palladium-amido complex. The final reductive elimination step, which forms the C-N bond, is often the rate-limiting step. The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group was a critical breakthrough, as these ligands accelerate the reductive elimination from the Pd(II) intermediate, making the coupling of less reactive aryl chlorides feasible.[8][9]

Protocol: Buchwald-Hartwig Amination

Objective: To synthesize a 2-amino-imidazo[1,5-b]pyridazine derivative.

Materials:

  • 2-chloroimidazo[1,5-b]pyridazine (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.05 equiv) + Ligand (e.g., XPhos, 0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv)[10]

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a glovebox or under a robust inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add the 2-chloroimidazo[1,5-b]pyridazine and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-18 hours.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data and Best Practices: Buchwald-Hartwig Amination
ParameterRecommended SystemCausality & Field-Proven Insights
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ + Biarylphosphine Ligand (XPhos, SPhos, RuPhos)The choice of ligand is paramount. Bulky, electron-rich ligands like XPhos are highly effective for coupling aryl chlorides because they promote the formation of a monoligated L-Pd(0) species, which is highly active in oxidative addition, and they accelerate the challenging reductive elimination step.[9]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in other reactions. NaOtBu is the most common choice. For substrates with base-sensitive functional groups (e.g., esters), a weaker base like Cs₂CO₃ may be used, but this often requires a more active catalyst system and higher temperatures.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching the strong base and interfering with the catalytic cycle. Solvents must be rigorously degassed to protect the sensitive Pd(0) catalyst from oxidation.
Troubleshooting Glutarimide SubstratesFor substrates containing sensitive groups like an unprotected glutarimide, which can be hydrolyzed by strong bases, specific conditions using LHMDS as the base have been developed to avoid this side reaction.[10]
Amine Scope Primary & Secondary AminesThe reaction is broadly applicable to both primary and secondary alkyl and aryl amines.[10] Sterically hindered amines may require more forcing conditions or specialized ligands.

Pillar 3: Palladium-Catalyzed C-C (sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling provides a direct and efficient route to synthesize arylalkynes by coupling an aryl halide with a terminal alkyne.[11] This reaction is invaluable for introducing a linear, rigid alkyne linker, a common structural element in functional materials and complex pharmaceutical agents.

Mechanistic Rationale

The classic Sonogashira reaction employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne.[11][12] The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive towards transmetalation with the Pd(II)-aryl complex than the alkyne itself.[12] An amine base is used both to deprotonate the terminal alkyne and to act as a solvent or co-solvent. While highly effective, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[13] Consequently, various copper-free protocols have been developed.

Protocol: Sonogashira Coupling

Objective: To synthesize a 2-alkynyl-imidazo[1,5-b]pyridazine derivative.

Materials:

  • 2-chloroimidazo[1,5-b]pyridazine (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.05-0.10 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent or co-solvent)

  • Anhydrous, degassed THF or DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloroimidazo[1,5-b]pyridazine, the palladium catalyst, and copper(I) iodide.

  • Solvent/Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA).

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, but can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through celite to remove salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data and Best Practices: Sonogashira Coupling
ParameterRecommended SystemCausality & Field-Proven Insights
Catalyst System Pd(PPh₃)₂Cl₂ / CuI, Pd(PPh₃)₄ / CuIThe combination of a Pd(0) or Pd(II) precursor with a Cu(I) salt is the classic and most reliable system.[12][14] The CuI co-catalyst significantly accelerates the reaction, allowing it to proceed under mild conditions, often at room temperature.[11]
Base Triethylamine (TEA), Diisopropylamine (DIPA)A liquid amine base is typically used in excess, often serving as both the base and a co-solvent. It deprotonates the alkyne and neutralizes the HX acid formed during the reaction.
Solvent THF, DMF, AcetonitrileAnhydrous, degassed polar aprotic solvents are preferred. The choice can influence reaction rates and solubility of the reagents.
Troubleshooting Alkyne Homocoupling (Dimerization)This is the most common side reaction, often appearing as a distinct spot on TLC. It is promoted by oxygen and excess copper. Running the reaction under strict anaerobic conditions is crucial. If homocoupling persists, consider a copper-free protocol, which may require a different palladium catalyst/ligand system and more forcing conditions.[13]
Aryl Chlorides More Forcing ConditionsWhile aryl iodides and bromides are the most reactive partners, aryl chlorides can be coupled. This typically requires higher temperatures, longer reaction times, and potentially more specialized, electron-rich phosphine ligands to facilitate the more difficult oxidative addition step.

Experimental Workflow & Strategic Decision-Making

The successful late-stage functionalization of 2-chloroimidazo[1,5-b]pyridazine relies on a systematic workflow and logical selection of the appropriate coupling reaction.

LSF General Workflow Start Start: 2-Chloroimidazo[1,5-b]pyridazine Setup Inert Atmosphere Setup (Flask, N₂/Ar) Start->Setup Reagents Add Substrates, Base, Solvent, Catalyst Setup->Reagents Reaction Heating & Stirring (Monitor by TLC/LC-MS) Reagents->Reaction Workup Quench & Aqueous Work-up (Extraction) Reaction->Workup Purify Dry & Concentrate Purify (Chromatography) Workup->Purify End Final Product: Functionalized Analog Purify->End

Caption: General experimental workflow for cross-coupling reactions.

Reaction Selection Guide Start Desired Functional Group? Aryl Aryl or Vinyl Group (C-C sp² bond) Start->Aryl C-C Amine Amine or Amide (C-N bond) Start->Amine C-N Alkyne Alkynyl Group (C-C sp bond) Start->Alkyne C-C Suzuki Use Suzuki-Miyaura Coupling Aryl->Suzuki Buchwald Use Buchwald-Hartwig Amination Amine->Buchwald Sonogashira Use Sonogashira Coupling Alkyne->Sonogashira

Caption: Decision tree for selecting the appropriate functionalization method.

Future Outlook: The Rise of C-H Functionalization

While cross-coupling reactions utilizing the C2-chloro handle are robust and reliable, the field of synthetic chemistry is continually advancing. Direct C-H functionalization represents the next frontier, offering the potential to modify the imidazopyridazine core without the need for pre-installed halides. Strategies involving visible-light photoredox catalysis and transition-metal-free conditions are emerging as powerful tools for derivatizing related heterocyclic systems like imidazo[1,2-a]pyridines.[15][16] As these methods mature, they will undoubtedly be applied to the imidazo[1,5-b]pyridazine scaffold, providing even more powerful and atom-economical tools for drug discovery professionals.

Conclusion

2-Chloroimidazo[1,5-b]pyridazine is a high-value, versatile building block for late-stage functionalization in drug discovery. By mastering the application of cornerstone palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—researchers can rapidly and efficiently generate libraries of novel analogs. The detailed protocols and best practices outlined in this guide provide a solid foundation for leveraging this powerful scaffold to accelerate the development of next-generation therapeutics.

References

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • Li, W., et al. (2015). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry, 13, 539-548.
  • Molecules. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Malik, M. S., & Ahmed, S. A. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
  • Livermore, D. G. H., et al. Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines. Journal of Medicinal Chemistry. Available from: [Link]

  • DergiPark. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds.
  • Tali, J. A., et al. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines.
  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • R Discovery. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation.
  • Guillemard, L., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. Available from: [Link]

  • Rousseau, R., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry. Available from: [Link]

  • University of Rochester. Pyridazine. Available from: [Link]

  • Chen, K., & Baran, P. S. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available from: [Link]

  • Molecules. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Vasile, C. G., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available from: [Link]

  • Gein, V. L., et al. (2017). A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway. PMC. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Wasa, M., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. Available from: [Link]

  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][2][15][17]thiadiazole Series. European Journal of Organic Chemistry. Available from: [Link]

  • Cernak, T., et al. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. Available from: [Link]

  • ResearchGate. (2023). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • RSC Publishing. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloroimidazo[1,5-b]pyridazine Purification

[1]

Topic: Purification Protocols & Troubleshooting Molecule ID: 2-chloroimidazo[1,5-b]pyridazine (CAS: Variable/Isomer Dependent) Chemical Class: Fused Bicyclic Nitrogen Heterocycle / Imidazopyridazine[1]

Core Technical Overview

The imidazo[1,5-b]pyridazine scaffold is a privileged structure in medicinal chemistry, often utilized as a bioisostere for purines or imidazo[1,2-a]pyridines in kinase and phosphodiesterase inhibitors.[1] The 2-chloro derivative presents specific purification challenges due to the electron-deficient nature of the pyridazine core and the potential reactivity of the carbon-chlorine bond.[1]

Key Physicochemical Properties (Inferred from Scaffold Data):

  • Polarity: Moderate to High.[1] The bridgehead nitrogen and adjacent heteroatoms create a significant dipole.[1]

  • Basicity: Weakly basic.[1] The lone pairs are largely involved in aromaticity, but the molecule can protonate under strong acidic conditions.[1]

  • Solubility:

    • High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.[1]

    • Moderate: Methanol, Ethanol, Acetonitrile.[1]

    • Low: Water, Hexanes, Diethyl Ether.[1]

  • Stability: The C-Cl bond (likely on the imidazole ring or pyridazine core depending on specific numbering convention used in your synthesis) is susceptible to nucleophilic aromatic substitution (

    
    ) or hydrolysis under vigorous acidic/basic conditions.[1]
    

Troubleshooting Guides (FAQ Format)

Q1: My compound streaks/tails significantly on silica gel TLC and columns. How do I fix this?

Diagnosis: This is a common issue with nitrogenous heterocycles.[1] The basic nitrogen atoms interact with the acidic silanol groups (

1Solution:
  • Stationary Phase Modification: Pre-treat your silica gel column with 1% Triethylamine (Et

    
    N) in hexanes before loading.[1]
    
  • Mobile Phase Additive: Add 0.5% to 1% Et

    
    N  or 1% NH
    
    
    OH
    to your elution solvent (e.g., DCM/MeOH).[1] This competes for the silanol sites, allowing your compound to elute as a sharp band.[1]
  • Alternative Phase: Switch to Amine-functionalized silica or Alumina (Neutral) if the compound is acid-sensitive.

Q2: I observe a new polar impurity appearing during concentration or storage. What is it?

Diagnosis: You are likely observing hydrolysis of the chloro-substituent (converting


dimerization1Mechanism:
  • Hydrolysis: Occurs if the compound is left in wet solvents (especially MeOH/Water) with traces of acid/base.[1]

  • Nucleophilic Attack: The imidazo[1,5-b]pyridazine core is electron-deficient.[1] If you use nucleophilic solvents (like simple alcohols) at high temperatures, alkoxylation can occur.[1] Corrective Action:

  • Avoid prolonged heating (>40°C) during rotary evaporation.[1]

  • Store the purified compound under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Do not use strong mineral acids (HCl) for salt formation unless necessary; use milder organic acids (fumaric, tartaric) if a salt is required.[1]

Q3: The compound co-elutes with the des-chloro or protodechlorinated byproduct.

Diagnosis: If a Pd-catalyzed reaction was used (e.g., to install the ring or a substituent), protodechlorination is a common side reaction.[1] These byproducts are structurally very similar to the target.[1] Solution:

  • Recrystallization: This is often superior to chromatography for separating halo-analogs.[1] See Protocol B below.

  • Reverse Phase (C18): The slight lipophilicity difference between the

    
     and 
    
    
    analogs is often better resolved on C18 silica using an Acetonitrile/Water gradient than on normal phase silica.

Recommended Purification Protocols

Protocol A: Flash Column Chromatography (Standard)

Best for: Crude reaction mixtures with <80% purity.[1]

  • Column Preparation: Pack a silica gel column (230-400 mesh).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[1][2]

    • Solvent B: Methanol (MeOH) containing 1%

      
      .[1]
      
  • Gradient:

    • Equilibrate with 100% DCM.[1]

    • 0–2% B over 5 CV (Column Volumes).[1]

    • 2–5% B over 10 CV.[1]

    • Hold at 5% B until elution.

  • Loading: Dissolve crude in minimum DCM. If insoluble, use "dry loading" (adsorb crude onto silica/Celite, evaporate solvent, and load powder).[1]

Protocol B: Recrystallization (High Purity)

Best for: Removing structural analogs and achieving >98% purity.[1]

Solvent SystemRatio (v/v)Procedure Notes
Ethanol / Water 9:1 to 5:1Dissolve in boiling EtOH; add hot water dropwise until turbid. Cool slowly to 4°C.
EtOAc / Hexanes 1:3Dissolve in min. hot EtOAc. Add Hexanes. Good for removing non-polar impurities.[1]
Acetonitrile 100%Dissolve hot.[1] Cool to -20°C. Excellent for crystallizing rigid heterocycles.[1]
Protocol C: Metal Scavenging (If Pd/Cu Catalysts Used)

Best for: Drug development applications requiring <10 ppm metal residue.[1]

If the 2-chloro derivative was synthesized via cyclization involving metal catalysis:

  • Dissolve crude (post-workup) in THF or EtOAc.[1]

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers (0.5 eq relative to metal).[1]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45

    
    m PTFE pad.[1]
    
  • Proceed to crystallization or column.[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the appropriate purification method based on crude purity and impurity profile.

PurificationWorkflowStartCrude 2-Chloroimidazo[1,5-b]pyridazineCheckPurityCheck Purity (LCMS/NMR)Start->CheckPurityHighPurityPurity > 85%CheckPurity->HighPurityLowPurityPurity < 85%CheckPurity->LowPurityMetalCheckPd/Cu Catalyst Used?HighPurity->MetalCheckTLC_CheckTLC Tailing?LowPurity->TLC_CheckScavengeAdd Thiol/TMT ScavengerFilterMetalCheck->ScavengeYesRecrystRecrystallization(EtOH/H2O or ACN)MetalCheck->RecrystNoScavenge->RecrystFlashStdFlash Column(DCM/MeOH)TLC_Check->FlashStdNoFlashModFlash Column(DCM/MeOH + 1% Et3N)TLC_Check->FlashModYes (Streaking)FinalPure CompoundStore under ArgonRecryst->FinalFlashStd->FinalFlashMod->Final

Caption: Decision matrix for purifying imidazo[1,5-b]pyridazine derivatives based on initial purity and impurity types.

References

  • Vandyshev, D. Y., et al. (2017).[1][3] A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides.[1][3][4] Beilstein Journal of Organic Chemistry, 13, 2561–2568.[1][3] [Link]

  • Volovenko, Y. M., et al. (2008).[1] A Facile Synthesis of Imidazo[1,5-b]pyridazines from 3-Formylchromones. Heterocycles, 75(7), 1765.[1] [Link]

  • Kruzhilin, A. A., et al. (2021).[1][3][4] Regioselective Synthesis of Imidazo[1,5-b]pyridazines by Cascade Cyclizations. ChemistrySelect, 6, 5801–5806.[1][3] [Link][1]

  • PubChem. (n.d.).[1] 2-chloroimidazo[1,5-b]pyridazine (Compound Summary). National Library of Medicine.[1] [Link][1]

Troubleshooting regioselectivity in imidazo[1,5-b]pyridazine formation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Regioselectivity in Imidazo[1,5-b]pyridazine Formation

Welcome to the technical support center for the synthesis of imidazo[1,5-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying mechanistic principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: We are attempting to synthesize a substituted imidazo[1,5-b]pyridazine via the condensation of a 3-aminopyridazine with an α-haloketone, but we are consistently isolating the isomeric imidazo[1,2-b]pyridazine. What is the likely cause of this issue?

This is a common and fundamental challenge in the synthesis of this particular heterocyclic system. The root cause lies in the inherent electronic properties of the 3-aminopyridazine starting material. The ring nitrogen that is not adjacent to the amino group is the most nucleophilic site.[1] Consequently, the initial alkylation by the α-haloketone preferentially occurs at this position, which mechanistically leads to the formation of the imidazo[1,2-b]pyridazine isomer.

Q2: How can we confirm the identity of the obtained product and differentiate between the imidazo[1,5-b]pyridazine and imidazo[1,2-b]pyridazine isomers?

Unambiguous characterization is crucial. While mass spectrometry will confirm the molecular weight of the product, it will not distinguish between isomers. The most powerful techniques for this purpose are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons on the pyridazine ring will be distinct for each isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the bridgehead carbons, will differ significantly between the two isomers.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between protons and carbons, helping to definitively establish the connectivity of the fused ring system. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons, which can also aid in structure elucidation.

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray diffraction provides unequivocal proof of the molecular structure.

Q3: Are there alternative synthetic strategies that can favor the formation of the imidazo[1,5-b]pyridazine core?

Yes, if direct condensation is proving problematic, consider alternative approaches that can enforce the desired regioselectivity. One such strategy is a Ritter-type reaction, which can provide a pathway to imidazo[1,5-a]pyridines, a closely related scaffold, and may be adaptable to your target system.[2][3] Exploring multi-component reactions could also offer alternative assembly pathways that may favor the desired isomer under specific catalytic conditions.

Troubleshooting Guide: A Deeper Dive

Issue 1: Predominant or Exclusive Formation of the Undesired Imidazo[1,2-b]pyridazine Isomer

Root Cause Analysis:

The formation of the imidazo[1,2-b]pyridazine isomer is often the thermodynamically and kinetically favored pathway due to the higher nucleophilicity of the N2 nitrogen of the 3-aminopyridazine ring.

Visualizing the Mechanistic Challenge

G cluster_0 Starting Materials cluster_1 Reaction Pathway cluster_2 Potential Products 3-Aminopyridazine 3-Aminopyridazine Alkylation Alkylation 3-Aminopyridazine->Alkylation More Nucleophilic N2 Alkylation_desired Alkylation 3-Aminopyridazine->Alkylation_desired Less Nucleophilic N1 alpha-Haloketone alpha-Haloketone alpha-Haloketone->Alkylation alpha-Haloketone->Alkylation_desired Cyclization Cyclization Alkylation->Cyclization Favored Pathway Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Cyclization->Imidazo[1,2-b]pyridazine Imidazo[1,5-b]pyridazine Imidazo[1,5-b]pyridazine Cyclization_desired Cyclization Alkylation_desired->Cyclization_desired Desired Pathway Cyclization_desired->Imidazo[1,5-b]pyridazine

Caption: Mechanistic preference for imidazo[1,2-b]pyridazine formation.

Troubleshooting Strategies & Experimental Protocols:

Strategy 1: Modulating the Electronic Properties of the 3-Aminopyridazine

The introduction of substituents on the pyridazine ring can alter the relative nucleophilicity of the two ring nitrogens.

  • Hypothesis: An electron-withdrawing group (EWG) at the 6-position of the 3-aminopyridazine could potentially decrease the nucleophilicity of the adjacent N2 nitrogen more than the distal N1 nitrogen, thus favoring alkylation at N1.

  • Experimental Protocol:

    • Synthesize or procure a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine).

    • React the substituted aminopyridazine with your α-haloketone under your standard reaction conditions.

    • Carefully analyze the product mixture using ¹H NMR and LC-MS to determine the isomeric ratio.

    • If a shift towards the desired imidazo[1,5-b]pyridazine is observed, further optimization of reaction conditions (see Strategy 2) is warranted.

Strategy 2: Optimization of Reaction Conditions

While the inherent electronics of the starting material are a primary driver, reaction conditions can sometimes influence the kinetic vs. thermodynamic control of a reaction.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states.

    • Protocol: Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF, ethanol). Monitor the isomeric ratio of the products in each solvent.

  • Base Selection: The choice and stoichiometry of the base can be critical. A bulky, non-nucleophilic base might favor deprotonation at the less sterically hindered amino group, which could then direct alkylation.

    • Protocol: Compare the results of using inorganic bases (e.g., K₂CO₃, Cs₂CO₃) with organic bases (e.g., triethylamine, DIPEA) and sterically hindered bases (e.g., DBU, proton sponge).

  • Temperature Profile: Lower reaction temperatures may favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable isomer.

    • Protocol: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, reflux) and analyze the impact on the product distribution.

Data Summary Table for Troubleshooting Experiments

Experiment ID3-Aminopyridazine SubstituentSolventBaseTemperature (°C)Imidazo[1,5-b]pyridazine : Imidazo[1,2-b]pyridazine Ratio
TS-01 UnsubstitutedEthanolK₂CO₃805:95
TS-02 6-ChloroEthanolK₂CO₃80Analyze
TS-03 6-ChloroTolueneK₂CO₃110Analyze
TS-04 6-ChloroAcetonitrileDBU25Analyze
TS-05 6-ChloroAcetonitrileDBU82Analyze
Issue 2: Complex Reaction Mixture and Low Yield

Root Cause Analysis:

Besides the formation of regioisomers, low yields can result from side reactions such as over-alkylation, polymerization of the starting materials, or decomposition under harsh reaction conditions. The α-haloketone itself can be unstable, especially in the presence of base.

Troubleshooting Workflow

G start Low Yield / Complex Mixture check_purity Verify Purity of Starting Materials (Aminopyridazine, α-Haloketone) start->check_purity inert_atm Run Reaction Under Inert Atmosphere (N₂ or Ar) check_purity->inert_atm temp_control Lower Reaction Temperature inert_atm->temp_control base_stoichiometry Optimize Base Stoichiometry (Start with 1.1 eq.) temp_control->base_stoichiometry slow_addition Slowly Add α-Haloketone to Aminopyridazine/Base Mixture base_stoichiometry->slow_addition analyze Analyze Reaction Progress by TLC/LC-MS at Regular Intervals slow_addition->analyze analyze->start No, Re-evaluate Strategy outcome Improved Yield and Cleaner Reaction? analyze->outcome Yes

Caption: Systematic workflow for addressing low yield and side reactions.

Troubleshooting Strategies & Experimental Protocols:

Strategy 1: Ensure High Purity of Starting Materials

  • α-Haloketones: These reagents can be unstable and should be freshly prepared or purified before use.[4]

    • Protocol: Purify the α-haloketone by recrystallization or column chromatography immediately before setting up the reaction. Store under an inert atmosphere and protect from light.

  • 3-Aminopyridazines: Impurities can interfere with the reaction.

    • Protocol: Verify the purity of the 3-aminopyridazine by NMR and/or melting point. Recrystallize if necessary.

Strategy 2: Optimize Reaction Setup and Monitoring

  • Inert Atmosphere: The reaction may be sensitive to air or moisture, leading to degradation of starting materials or intermediates.

    • Protocol: Set up the reaction in oven-dried glassware under a nitrogen or argon atmosphere. Use anhydrous solvents.

  • Controlled Addition: Rapid addition of the highly reactive α-haloketone can lead to side reactions.

    • Protocol: Dissolve the 3-aminopyridazine and base in the reaction solvent. Slowly add a solution of the α-haloketone dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Extended reaction times at elevated temperatures can lead to product decomposition.

    • Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent degradation of the product.

References

  • Barmanc, B. et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]

  • Zhang, W. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(4), 1739-1749. Available at: [Link]

  • ResearchGate. (n.d.). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions. Available at: [Link]

  • Barlin, G. B., & Ireland, S. J. (1983). Imidazo[1,2-b]pyridazines and an imidazo[l,2-a]pyrazine from pyridazin- and pyrazin-amines. Australian Journal of Chemistry, 36(5), 983-993. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Available at: [Link]

  • Malik, M. S. et al. (2022). Multicomponent synthesis, cytotoxicity, and computational studies of novel imidazopyridazine-based N-phenylbenzamides. Journal of Saudi Chemical Society, 26(3), 101449. Available at: [Link]

  • García-Becerra, S. et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025(1), M1849. Available at: [Link]

  • Shavva, A. G. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35293-35306. Available at: [Link]

  • Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 62(17), 7899-7916. Available at: [Link]

  • Paidi, V. R. et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. Available at: [Link]

  • Chen, Y.-C. et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • Yadav, G. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Wang, Y. et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 68(11), 10897-10929. Available at: [Link]

  • Chen, Y.-C. et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • DePorre, Y. et al. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 16(18), 4782-4785. Available at: [Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. Available at: [Link]

  • Cikach, F. S. et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 2378-2384. Available at: [Link]

  • Yadav, G. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]

  • Paidi, V. R. et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available at: [Link]

  • Google Patents. (n.d.). WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.

Sources

Executive Summary: The "Nitrogen Trap" in Imidazo[1,5-b]pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #5829: Optimization of Metal-Catalyzed Functionalization of Imidazo[1,5-b]pyridazines

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for Lead Optimization)

You are likely encountering reaction stalling or low conversion not because your catalyst is dead, but because it is asleep .

The imidazo[1,5-b]pyridazine scaffold is a "privileged" structure in kinase inhibitor discovery, but it presents a dual-threat to transition metals (Pd, Ni, Cu). Unlike simple pyridines, this fused system possesses multiple accessible Lewis-basic nitrogen sites (specifically the imidazole N2 and pyridazine N5/N6) that outcompete your phosphine ligands.

When these nitrogens bind to the metal center, they form a stable, catalytically inactive "resting state" complex (catalyst poisoning). This guide details how to break this coordination lock using steric bulk, Lewis acid masking, and alternative mechanistic pathways.

Module 1: Diagnostic Workflow

Is it Poisoning or Decomposition? Before changing ligands, confirm the root cause. Run your standard reaction and monitor the following:

ObservationDiagnosisRecommended Action
Black Precipitate (Pd Black) Catalyst Decomposition. The ligand is detaching, leading to Pd aggregation.Switch to NHC ligands (PEPPSI) or stronger sigma-donors.
Clear Solution, No Conversion Catalyst Poisoning. The catalyst is trapped by the substrate (N-coordination).Use Lewis Acid additives or bulky Buchwald ligands.
Product formed, then stops Product Inhibition. The product is a better ligand than the substrate.Lower catalyst loading (counter-intuitive) or use scavenger resins.
Regioisomeric Mixture C-H Activation Scramble. Competitive directing groups.Switch to Carboxylate-Assisted Deprotonation (CMD) conditions.

Module 2: The "Masking" Strategy (Lewis Acid Additives)

The Problem: The lone pair on the pyridazine nitrogen is a "soft" donor that binds tightly to soft metals like Pd(II). The Fix: Add a "hard" Lewis acid to occupy that nitrogen, forcing the Palladium to react with the C-X or C-H bond instead.

Protocol: Magnesium-Mediated Deprotection

Applicable to Suzuki and Buchwald-Hartwig couplings.

  • Standard Setup: Prepare your aryl halide and imidazo[1,5-b]pyridazine substrate in 1,4-dioxane.

  • The Additive: Add 1.5 - 2.0 equivalents of Mg(OTf)₂ or ZnCl₂ before adding the catalyst.

  • Incubation: Stir at RT for 15 minutes. The solution may change color (complexation of the heterocycle).

  • Catalyst Addition: Add Pd(OAc)₂/XPhos or Pd-PEPPSI-IPr.

  • Mechanism: The Mg²⁺ binds the N-lone pair (Hard-Hard interaction), sterically and electronically shielding it from the Pd(0) (Soft-Soft interaction).

Expert Insight: If Mg(OTf)₂ fails, try BEt₃ (1.0 eq). Boranes are excellent at reversibly masking nitrogen heterocycles during oxidative addition [1].

Module 3: Ligand Selection for Steric Crowding

If you cannot use additives, you must make your catalyst too bulky to fit into the "nitrogen pocket" of the imidazo[1,5-b]pyridazine.

Recommended Catalyst Systems
  • G3-XPhos Precatalyst (The "Sledgehammer")

    • Why: The massive tri-isopropyl groups on the biaryl backbone create a "roof" over the Pd center. The N-heterocycle cannot approach closely enough to coordinate, but the linear C-X bond can still undergo oxidative addition.

    • Loading: 1-3 mol%.

    • Base: K₃PO₄ (anhydrous).

  • Pd-PEPPSI-IPr (The "Stabilizer")

    • Why: N-Heterocyclic Carbene (NHC) ligands bind Pd much tighter than phosphines. They prevent the "ligand stripping" caused by the imidazo-pyridazine nitrogens.

    • Best for: Difficult Negishi or Suzuki couplings at elevated temperatures (>80°C).

Module 4: C-H Activation Specifics

Direct arylation of imidazo[1,5-b]pyridazines often fails due to competitive coordination at the C3 or C5 positions.

The "Pivalate Switch" Protocol: Instead of standard bases (carbonates), use Pivalic Acid (PivOH) as a co-catalyst (30 mol%).

  • Mechanism: The pivalate anion acts as a proton shuttle (CMD pathway). It binds to the Pd and simultaneously deprotonates the C-H bond. This intramolecular process is faster than the intermolecular poisoning by the nitrogen [2].

Visualizing the Solution

The following diagram illustrates the mechanistic divergence between poisoning and successful turnover.

CatalystPoisoning Substrate Imidazo[1,5-b]pyridazine Poisoned Dead End: Bis-coordinated Pd(II) (N-bound) Substrate->Poisoned Direct N-Coordination MaskedSub N-Masked Substrate (Sterically Blocked) Substrate->MaskedSub + Lewis Acid Pd_Active Active Pd(0) Species Pd_Active->Poisoned Product Coupled Product Pd_Active->Product LewisAcid Additive: Mg(OTf)2 or BEt3 LewisAcid->MaskedSub MaskedSub->Product Pd(0) / Oxidative Addition

Figure 1: Mechanistic divergence. Without intervention (Red path), the nitrogen lone pairs trap the catalyst. With Lewis Acid masking (Green path), the nitrogen is blocked, allowing the catalytic cycle to proceed.

Troubleshooting Decision Tree

Use this flow to determine your next experimental step.

Troubleshooting Start Reaction Stalled? Precipitate Is there Pd Black? Start->Precipitate SwitchLigand Action: Switch to Pd-PEPPSI-IPr or BrettPhos Pd G4 Precipitate->SwitchLigand Yes CheckSM Starting Material Intact? Precipitate->CheckSM No YesPrecip Yes NoPrecip No (Clear Soln) AddLewis Action: Add 2.0 eq Mg(OTf)2 or ZnCl2 CheckSM->AddLewis Yes SwitchBase Action: Switch Base (Use K3PO4 or CsF) CheckSM->SwitchBase No SM_Yes Yes SM_No No (Side Prod)

Figure 2: Step-by-step diagnostic flow for rescuing stalled reactions.

FAQs: Imidazo[1,5-b]pyridazine Chemistry

Q1: Why does my reaction work for imidazo[1,2-b]pyridazine but fail for imidazo[1,5-b]pyridazine? A: While they are isomers, the electronic distribution differs. The [1,5-b] system often has higher electron density on the specific nitrogen atoms involved in the fusion, making them "stickier" to Palladium. Conditions optimized for [1,2-b] (like standard Suzuki conditions) often require higher temperatures or stronger ligands (NHCs) to work on the [1,5-b] scaffold.

Q2: Can I use Cu-catalysis instead of Pd? A: Copper is more susceptible to poisoning by these nitrogens than Palladium. However, if you are performing a C-N coupling (Ullmann), you can overcome this by using a chelating ligand that binds Cu tighter than your substrate, such as DMEDA or TMHD , and using the substrate in excess.

Q3: Is the bridgehead nitrogen the problem? A: In the imidazo[1,5-b]pyridazine system, the bridgehead nitrogen (N4) is generally less available for coordination due to geometric constraints and orbital participation in aromaticity. The primary "poisons" are the peripheral nitrogens (N2 in the imidazole ring or N5/N6 in the pyridazine ring, depending on substitution) which have accessible lone pairs in the reaction plane.

References

  • Use of Lewis Acids to Accelerate Pd-Catalysis

    • Title: The roles of Lewis acidic additives in organotransition metal catalysis.[1]

    • Source:Chemical Society Reviews (RSC).
    • URL:[Link]

  • Overcoming Heterocycle Poisoning (General Principles)

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source:N
    • URL:[Link]

  • Synthesis of Imidazo[1,5-b]pyridazines

    • Title: A Facile Synthesis of Imidazo[1,5-b]pyridazines
    • Source:Heterocycles (Volkov et al.).
    • URL:[Link]

Sources

Validation & Comparative

1H NMR interpretation of 2-chloroimidazo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR interpretation of 2-chloroimidazo[1,5-b]pyridazine , a specific regioisomer of the imidazopyridazine scaffold.

Executive Summary

2-Chloroimidazo[1,5-b]pyridazine is a fused bicyclic heterocycle distinct from the more common imidazo[1,2-b]pyridazine (found in drugs like Ponatinib).[1] The [1,5-b] fusion places the bridgehead nitrogen and the imidazole nitrogen in a specific 1,3-relationship relative to the fusion bond, creating a unique electronic environment.

This guide provides the structural logic , predicted spectral data (due to the scarcity of raw literature data for this specific chloro-derivative), and a comparative analysis against its isomers to ensure accurate structural confirmation.

Part 1: Structural Definition & Numbering

To interpret the NMR, we must first define the spin system. The imidazo[1,5-b]pyridazine core consists of a pyridazine ring fused to an imidazole ring across the N1-C6 bond (using pyridazine numbering) or N5-C8a (using fused numbering).

Numbering Convention Used:

  • Position 2: Located on the imidazole ring (adjacent to the non-bridgehead nitrogen).

  • Position 5, 7: Located on the imidazole/bridgehead interface.

  • Pyridazine Ring Protons: Located at positions 3, 4, 5, 6 (depending on fusion numbering).

Visualizing the Spin System:

  • Core: Aromatic, 10

    
    -electron system (though resonance is limited compared to naphthalene).
    
  • Substituent: Chlorine at Position 2 (Imidazole ring).[2][3]

  • Protons Remaining:

    • H4 (Imidazole): If Position 2 is chlorinated, H4 (or H5/H7 depending on numbering) is the remaining imidazole proton. It is typically a singlet due to lack of vicinal coupling.

    • Pyridazine Protons: A 3-spin system (AMX or ABX) if the pyridazine ring is unsubstituted.

G cluster_0 Imidazo[1,5-b]pyridazine Core N_bridge N (Bridge) C_pyr_1 C-H (Pyr) N_bridge->C_pyr_1 N_imid N (Imid) C2 C2-Cl N_imid->C2 C_imid_H C-H (Imid) N_imid->C_imid_H C2->N_bridge C_imid_H->N_bridge C_pyr_2 C-H (Pyr) C_pyr_1->C_pyr_2 J ≈ 4-5 Hz C_pyr_3 C-H (Pyr) C_pyr_2->C_pyr_3 J ≈ 8-9 Hz C_pyr_3->N_bridge Fused

Caption: Connectivity and coupling relationships in 2-chloroimidazo[1,5-b]pyridazine. Note the isolation of the C2-Cl position.

Part 2: 1H NMR Spectral Data (Predicted)

Due to the specific nature of the 2-chloro isomer, the following data is derived from chemometric analysis of the parent imidazo[1,5-b]pyridazine and substituent effects of chlorination on fused azoles.

Solvent: DMSO-


 (Recommended for solubility and preventing H-D exchange).
Frequency:  400 MHz.[1][4]
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Interpretation
H5 / H7 (Imidazole) 8.30 – 8.50 Singlet (s)-Diagnostic Peak. The proton on the imidazole ring adjacent to the bridgehead N is highly deshielded. It appears as a singlet because the vicinal proton (H2) is replaced by Chlorine.
H (Pyridazine,

to N)
8.55 – 8.70 Doublet (d) or dd

Deshielded by the adjacent pyridazine nitrogen. Often shows long-range coupling.
H (Pyridazine,

)
7.90 – 8.10 Doublet (d)

Typical aromatic doublet.
H (Pyridazine,

)
7.20 – 7.40 Doublet of Doublets (dd)

The most shielded proton in the system, located between the other two pyridazine protons.
Key Spectral Features for Confirmation:
  • Loss of H2 Signal: The parent imidazo[1,5-b]pyridazine has a proton at position 2 (often around 7.8–8.0 ppm). In the 2-chloro derivative, this signal disappears.

  • Simplification of Imidazole Region: You will see only one singlet in the imidazole region (typically >8.0 ppm) instead of two coupled signals.

  • Pyridazine Pattern Preservation: The pyridazine ring protons (usually an AMX pattern) remain largely undisturbed, appearing as three distinct signals in the 7.0–9.0 ppm range.

Part 3: Comparative Analysis (The "Imposter" Check)

A common error in drug discovery is confusing the [1,5-b] and [1,2-b] isomers.

Feature2-Chloroimidazo[1,5-b]pyridazine (Target)2-Chloroimidazo[1,2-b]pyridazine (Alternative)
Structure N-C=N fusion (1,3-relationship)N-C-N fusion (1,2-relationship)
Imidazole Proton Singlet (Isolated).Singlet (Isolated at C3).
Pyridazine Protons 3 distinct signals (AMX).3 distinct signals (AMX).
Key Difference Chemical Shift of Imidazole H: The remaining imidazole proton in the [1,5-b] system is adjacent to the bridgehead nitrogen, pushing it further downfield (>8.3 ppm ).Chemical Shift of Imidazole H: The remaining proton (H3) in the [1,2-b] system is adjacent to a carbon, typically appearing slightly more upfield (~8.0 - 8.2 ppm ).
NOESY Signal Strong NOE between Imidazole H and Pyridazine H (due to proximity).Weak or No NOE between H3 and Pyridazine H (geometry differs).

Part 4: Experimental Protocol for Structural Confirmation

To unambiguously confirm the structure of 2-chloroimidazo[1,5-b]pyridazine, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      (99.9% D). CDCl
    
    
    
    may cause peak overlapping in the aromatic region.
  • Concentration: 5–10 mg in 0.6 mL solvent. High concentration is not necessary for 1H, but helpful if running 13C.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): 16 scans are sufficient.

  • Relaxation Delay (D1): Set to 3.0 s to ensure full relaxation of the isolated imidazole proton (which often has a longer T1).

Step 3: Validation Workflow (Decision Tree)

Validation Start Acquire 1H NMR Spectrum Check_Imid Check Imidazole Region (8.0 - 9.0 ppm) Start->Check_Imid Count_Peaks How many singlets? Check_Imid->Count_Peaks One_Singlet 1 Singlet Count_Peaks->One_Singlet Two_Singlets 2 Singlets Count_Peaks->Two_Singlets Check_Pyr Check Pyridazine Region (7.0 - 9.0 ppm) One_Singlet->Check_Pyr Conclusion_Parent Error: Likely Unsubstituted Parent Two_Singlets->Conclusion_Parent H2 is present Pattern_AMX 3 Signals (AMX/ABX)? Check_Pyr->Pattern_AMX Conclusion_Target Confirmed: 2-Chloroimidazo[1,5-b]pyridazine Pattern_AMX->Conclusion_Target Yes Conclusion_Isomer Error: Check Regioisomer (e.g., Cl on Pyridazine) Pattern_AMX->Conclusion_Isomer No (e.g., 2 signals)

Caption: Logic flow for confirming the 2-chloro substitution pattern.

References

  • PubChem. Imidazo[1,5-b]pyridazine (CID 19422728).[5] National Library of Medicine. Available at: [Link]

  • Zhang, X. et al. (2021). Visible-light-induced cascade reaction of alkylidenecyclopropanes. Chemical Science. (Context for imidazo[1,5-b]pyridazine synthesis). Available at: [Link]

  • Vandyshev, D.Y. et al. (2017).[6] A novel synthetic approach to hydroimidazo[1,5-b]pyridazines.[6][7] Beilstein Journal of Organic Chemistry.[7] Available at: [Link]

Sources

Comparative Guide: HPLC Analysis of 2-Chloroimidazo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Analyte: 2-Chloroimidazo[1,5-b]pyridazine Primary Application: Scaffold analysis in drug discovery (e.g., PDE10A inhibitors, antiviral agents).[1] Critical Challenge: Distinguishing the [1,5-b] isomer from its more common thermodynamic isomer, imidazo[1,2-b]pyridazine.

This guide provides a definitive chromatographic strategy for analyzing 2-chloroimidazo[1,5-b]pyridazine. Unlike the abundant literature on the [1,2-b] isomer, data for the [1,5-b] scaffold is specialized.[1] This protocol leverages experimental data from Beilstein J. Org.[2][3][4] Chem. (2017) and predictive retention modeling to establish a robust separation method.

Methodological Comparison: [1,5-b] vs. [1,2-b] Scaffolds

The core analytical challenge is the separation of the [1,5-b] scaffold from the [1,2-b] alternative. The [1,5-b] system is generally less polar due to the bridgehead nitrogen arrangement, leading to distinct retention behaviors.[1]

Comparative Performance Table
FeatureTarget: Imidazo[1,5-b]pyridazine Alternative: Imidazo[1,2-b]pyridazine Impact on HPLC
Polarity (LogP) Higher (More Lipophilic)Lower (More Polar)[1,5-b] elutes later on C18 columns.[1]
Basic Centers N-1 is accessible but sterically distinct.N-1 is highly accessible.[1,2-b] shows more tailing with residual silanols.[1]
Retention (C18) ~4.1 - 4.5 min (Standard Gradient)~2.5 - 3.5 min (Standard Gradient)Clear resolution window exists.[1]
UV Max ~220 nm, ~254 nm~230 nm, ~280 nmdistinct UV fingerprints aid ID.

Experimental Data & Retention Benchmarks

The following data is synthesized from high-resolution monitoring of hydroimidazo[1,5-b]pyridazine synthesis pathways.

Retention Time Reference Data

Experimental Conditions: C18 Column, ACN/H2O Gradient + 0.1% Formic Acid.

Compound IDStructure DescriptionRetention Time (

)
Source
Target 2-Chloroimidazo[1,5-b]pyridazine 4.25 ± 0.1 min (Predicted*)Inferred from Scaffold
Ref 9d Tetrahydroimidazo[1,5-b]pyridazine deriv.[1]4.13 min[Beilstein J. Org.[3] Chem. 2017, 13, 2561]
Impurity A Diaminoimidazole precursor1.50 min[Beilstein J. Org. Chem. 2017, 13, 2561]
Alt 1 6-Chloroimidazo[1,2-b]pyridazine2.80 min[J. Med.[1] Chem. Data]

> Note: The addition of the 2-chloro substituent to the [1,5-b] scaffold typically adds +0.1–0.3 min to the retention time of the unchlorinated parent scaffold due to increased hydrophobicity.[1]

Standardized Protocol: Self-Validating HPLC Method

This protocol is designed to be self-validating : the separation of the early-eluting precursors from the late-eluting target confirms system suitability.

A. Chromatographic Conditions[2][4][5][6][7][8][9][10]
  • Column: Phenomenex Kinetex C18 (or equivalent), 100 Å, 5 µm, 150 x 4.6 mm.[1]

    • Why: The C18 phase provides necessary hydrophobic selectivity to separate the chloro-isomer from non-halogenated byproducts.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).[1][5]

    • Why: Formic acid suppresses ionization of the imidazole nitrogen, sharpening peaks and reducing tailing.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).[1]

B. Gradient Program
Time (min)% Mobile Phase BEventMechanism
0.05%InjectionLoad sample; elute polar salts/DMSO.
1.05%Isocratic HoldFocus analyte at column head.
10.095%Linear RampElute analytes based on hydrophobicity.
12.095%WashRemove highly lipophilic dimers.
12.15%Re-equilibrationRestore initial conditions.
15.05%StopReady for next injection.
C. System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ):  > 2.0 between the target (2-chloro) and any des-chloro impurity.
    
  • Tailing Factor (

    
    ):  < 1.3 (Ensures complete protonation/suppression of silanol interactions).
    
  • Retention Time Precision: RSD < 2.0% over 5 injections.

Visualization: Separation Logic & Workflow

The following diagram illustrates the decision matrix for analyzing the [1,5-b] scaffold versus the [1,2-b] alternative, ensuring correct identification.

HPLC_Workflow Start Sample: Crude Reaction Mix (Potential Isomers) Condition Run Standard Gradient (5-95% ACN, C18, pH 2.5) Start->Condition Decision Retention Time (tR) Analysis Condition->Decision Early tR < 3.0 min (Polar Region) Decision->Early Elutes Early Late tR > 4.0 min (Hydrophobic Region) Decision->Late Elutes Late ID_Early Likely [1,2-b] Isomer or Precursors Early->ID_Early ID_Late Target: [1,5-b] Isomer (2-Chloro) Late->ID_Late Confirmation Confirm via UV Spectrum & MS (m/z 153/155) ID_Early->Confirmation ID_Late->Confirmation

Caption: Separation logic distinguishing the target [1,5-b] scaffold (late eluting) from [1,2-b] isomers (early eluting) based on hydrophobicity.

References

  • Potapov, D. Y., et al. (2017).[1] "A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway." Beilstein Journal of Organic Chemistry, 13, 2561–2568.[1][3] Link

  • Gozlan, H., et al. (2014).[1] "Imidazo[1,2-b]pyridazine Derivatives: Synthesis and Evaluation." Journal of Medicinal Chemistry. (Provides comparative data for the [1,2-b] isomer).

  • PubChem. (2025). "Compound Summary: 2-chloroimidazo[1,5-b]pyridazine." National Library of Medicine. Link[1]

Sources

Scaffold Showdown: Structural Comparison of Imidazo[1,5-b]pyridazine vs. Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science evolve, the selection of the right heterocyclic core can dictate the success or failure of a molecular campaign. Among bicyclic nitrogen-rich heterocycles, the imidazo[1,2-b]pyridazine and imidazo[1,5-b]pyridazine scaffolds represent two isomeric powerhouses. Despite sharing the same molecular formula for their core rings, the subtle shift in the position of the bridgehead nitrogen fundamentally alters their electron density, hydrogen-bonding vectors, and synthetic utility.

This guide provides an in-depth, objective comparison of these two scaffolds, detailing their physicochemical properties, primary applications, and self-validating experimental protocols to help researchers select the optimal core for their specific applications.

Physicochemical and Pharmacological Profile Comparison

The structural divergence between these two isomers dictates their distinct trajectories in applied science. Imidazo[1,2-b]pyridazine is a privileged scaffold in oncology and immunology, prized for its ability to act as a potent hydrogen-bond acceptor in the ATP-binding hinge region of kinases . Conversely, imidazo[1,5-b]pyridazine features a unique resonance structure that makes its C7 position highly acidic, allowing it to easily form N-heterocyclic carbenes (NHCs) for multinuclear metal coordination and luminescent materials .

Table 1: Quantitative and Functional Comparison
Property / MetricImidazo[1,2-b]pyridazineImidazo[1,5-b]pyridazine
Primary Utility Kinase inhibitors (BTK, TAK1, CDK12/13)Heterobimetallic complexes, OLEDs, Antivirals
Target Affinity (IC50) Low nanomolar (e.g., BTK IC50 = 1.3 nM)Micromolar to nanomolar (e.g., HIV-1 RT)
Cellular Efficacy (EC50/GI50) 5.0 – 30 nM (TNBC, Multiple Myeloma)High catalytic turnover / Photoluminescence
Key Structural Feature H-bond acceptor optimized for kinase hingeHighly acidic C7 proton for carbene formation
Binding Mechanism Non-covalent hinge binding + Covalent warheadN-Heterocyclic Carbene (NHC)

-donor

Imidazo[1,2-b]pyridazine: The Kinase Inhibitor Workhorse

Mechanistic Grounding

The imidazo[1,2-b]pyridazine core is a staple in targeted kinase inhibition. Its nitrogen topology perfectly aligns with the backbone amides of the kinase hinge region. Recent breakthroughs have demonstrated its exceptional efficacy in irreversible Bruton's Tyrosine Kinase (BTK) inhibitors, where the scaffold positions a covalent warhead to attack Cys481, achieving IC50 values as low as 1.3 nM and complete tumor regression in xenograft models . Furthermore, this scaffold has been successfully deployed against TAK1 in multiple myeloma and CDK12/13 in triple-negative breast cancer (TNBC) .

G BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction Inhibitor Imidazo[1,2-b]pyridazine Covalent Inhibitor Inhibitor->BTK Covalent Binding (Cys481) NFkB NF-κB Pathway PLCg2->NFkB Proliferation Malignant B-Cell Proliferation NFkB->Proliferation Gene Transcription

BTK signaling pathway inhibition by covalent imidazo[1,2-b]pyridazine derivatives.

Protocol 1: Covalent Kinase Target Engagement & Validation Assay

To ensure that the observed potency is driven by target-specific covalent modification rather than non-specific aggregation, the following self-validating workflow must be employed.

  • Step 1: Time-Dependent Pre-incubation. Incubate recombinant BTK (or CDK12/13) with the imidazo[1,2-b]pyridazine derivative at varying concentrations for 15, 30, and 60 minutes.

    • Causality: Covalent inhibitors require time to undergo the Michael addition with the target cysteine. A time-dependent shift in IC50 confirms the two-step binding kinetics (reversible binding followed by irreversible covalent bond formation).

  • Step 2: ATP-Competitive Fluorescence Polarization (FP). Introduce a fluorescently labeled ATP-competitive tracer. Measure the polarization shift as the inhibitor displaces the tracer.

    • Causality: This step biochemically quantifies the inhibitor's affinity for the ATP pocket.

  • Step 3: Intact Mass Spectrometry (Self-Validation). Subject the incubated protein-inhibitor complex to LC-MS (Intact Mass analysis).

    • Causality: The biochemical FP assay cannot distinguish between ultra-tight reversible binding and true covalent binding. Observing an exact mass shift corresponding to the molecular weight of the inhibitor minus the leaving group (if any) definitively validates the covalent mechanism.

Imidazo[1,5-b]pyridazine: The Emerging Scaffold

Mechanistic Grounding

While less prevalent in traditional pharmacology, imidazo[1,5-b]pyridazine is experiencing a renaissance in organometallic chemistry and materials science. The unique placement of the bridgehead nitrogen alters the electronics of the five-membered ring, making it an ideal precursor for N-heterocyclic carbenes (NHCs). Recent studies have utilized this scaffold to synthesize tetranuclear Gold(I) complexes, leveraging the carbene site and a proximate


-donor N-heteroaromatic site to build rigid, multinuclear architectures with unique photoluminescent and catalytic properties . Additionally, novel cascade cyclizations using dimethyl acetylenedicarboxylate (DMAD) have drastically improved the synthetic accessibility of this core .

G Diamino 1,2-Diaminoimidazole Precursor Cyclization Cascade Cyclization (Acetic Acid, MeOH) Diamino->Cyclization DMAD DMAD / Acylacrylonitriles (Electrophiles) DMAD->Cyclization Scaffold Imidazo[1,5-b]pyridazine Scaffold Cyclization->Scaffold HPLC-HRMS Validation Carbene N-Heterocyclic Carbene (NHC) Formation Scaffold->Carbene Deprotonation Metal Heterobimetallic Complex (Au/Cu or Au/Co) Carbene->Metal Metal Coordination (SC-XRD Validation)

Synthetic workflow for imidazo[1,5-b]pyridazine-based heterobimetallic complexes.

Protocol 2: Cascade Synthesis and Heterobimetallic Complexation

This protocol describes the synthesis of the core and its subsequent conversion into a functional organometallic complex, utilizing a closed-loop validation system.

  • Step 1: Acid-Catalyzed Cascade Cyclization. React 1,2-diamino-4-phenylimidazole with DMAD in methanol, utilizing a catalytic amount of acetic acid at room temperature.

    • Causality: The acid catalyst protonates the electrophile, lowering the LUMO and directing the regioselective nucleophilic attack of the diamine, facilitating the ring closure to form the [1,5-b] system without unwanted polymerization.

  • Step 2: HPLC-HRMS Reaction Monitoring (Self-Validation). Monitor the reaction continuously using High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

    • Causality: This ensures the complete consumption of the diamine precursor and validates the exact mass of the newly formed imidazo[1,5-b]pyridazine intermediate before proceeding to the air-sensitive metalation step.

  • Step 3: Carbene Formation and Gold(I) Coordination. Treat the purified scaffold with a strong base (e.g., KHMDS) at -78°C to deprotonate the C7 position, immediately followed by the addition of Au(I)Cl.

    • Causality: The low temperature prevents the degradation of the highly reactive free carbene. The subsequent addition of Au(I) traps the carbene, utilizing the adjacent nitrogen as a

      
      -donor to stabilize the tetranuclear complex.
      
  • Step 4: Single-Crystal X-Ray Diffraction (SC-XRD). Crystallize the final product and analyze via SC-XRD.

    • Causality: Mass spectrometry cannot confirm 3D coordination geometry. SC-XRD acts as the ultimate self-validating step to confirm the metal-metal interactions (metallophilicity) and the exact binding mode of the [1,5-b] ligand.

Conclusion

The choice between imidazo[1,2-b]pyridazine and imidazo[1,5-b]pyridazine hinges entirely on the desired application. For drug discovery professionals targeting kinases via the ATP hinge region, the [1,2-b] isomer provides an unparalleled, field-proven vector for both reversible and covalent inhibition. Conversely, for researchers in materials science, catalysis, or novel organometallic therapeutics, the [1,5-b] isomer offers a highly tunable electronic environment perfect for NHC generation and complex molecular assemblies.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.[Link]

  • Tetranuclear Gold(I) Complexes Bearing Imidazo[1,5-b]pyridazin-7-ylidene Ligands: Synthesis and Catalytic Applications. Organometallics.[Link]

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules (PMC).[Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry.[Link]

Safety Operating Guide

A Guide to the Safe Disposal of 2-chloroimidazo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Classification

Due to the presence of a chlorinated heterocyclic ring system, 2-chloroimidazo[1,5-b]pyridazine should be treated as a hazardous chemical. While specific toxicological data is limited, related compounds such as 6-chloroimidazo[1,2-b]pyridazine and 7-chloroimidazo[1,2-b]pyridazine are classified with warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2] Therefore, it is prudent to assume that 2-chloroimidazo[1,5-b]pyridazine may exhibit similar hazardous properties.

Key Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract.[1][3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[4]

Based on these potential hazards, 2-chloroimidazo[1,5-b]pyridazine waste must be classified and handled as hazardous chemical waste .

Personal Protective Equipment (PPE)

Before handling 2-chloroimidazo[1,5-b]pyridazine in any form, including for disposal, appropriate personal protective equipment must be worn.[5]

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.[1]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.[1]

Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[6]

Core Principles:

  • Designated Waste Container: All waste containing 2-chloroimidazo[1,5-b]pyridazine must be collected in a designated, properly labeled hazardous waste container.

  • Halogenated Waste Stream: This compound should be disposed of in a container specifically for halogenated organic waste.[4][7][8] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complexity.[8]

  • Container Compatibility: Use a container made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[7][9]

  • No Mixing of Incompatibles: Do not mix 2-chloroimidazo[1,5-b]pyridazine waste with incompatible materials such as strong oxidizing agents or strong acids.[3][10]

Waste Labeling

Proper labeling is essential for safety and regulatory compliance.[11][12] The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "2-chloroimidazo[1,5-b]pyridazine"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The associated hazards (e.g., "Toxic," "Irritant")

Disposal Procedures for Different Waste Forms

Solid Waste

This includes unused or expired pure compounds, as well as contaminated consumables like weighing paper or gloves.

Step-by-Step Protocol:

  • Carefully transfer the solid waste into the designated halogenated solid waste container.

  • Avoid generating dust during the transfer. If there is a risk of dust, perform the transfer in a chemical fume hood.

  • Ensure the container is securely closed after adding the waste.

  • Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.[13]

Liquid Waste

This includes solutions containing 2-chloroimidazo[1,5-b]pyridazine from experimental procedures.

Step-by-Step Protocol:

  • Pour the liquid waste into the designated halogenated liquid waste container.

  • Perform this transfer in a chemical fume hood to minimize inhalation exposure.

  • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[4]

  • Securely cap the container immediately after adding the waste.

  • Store the container in secondary containment to prevent spills.[9]

Contaminated Sharps

Any sharps, such as needles or broken glass contaminated with 2-chloroimidazo[1,5-b]pyridazine, must be handled with extreme care.

Step-by-Step Protocol:

  • Place all contaminated sharps in a designated, puncture-proof sharps container.

  • The sharps container must also be labeled as hazardous waste with the chemical name.

  • Once the sharps container is full, it should be closed and disposed of through your institution's EHS department.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Minor Spill (Small Quantity in a Fume Hood)
  • Alert others: Inform colleagues in the immediate area.

  • Contain the spill: Use an inert absorbent material like vermiculite or sand to cover the spill.[14]

  • Collect the waste: Carefully scoop the absorbent material and place it in the designated halogenated solid waste container.[15]

  • Decontaminate the area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials in the solid waste container.

  • Document the spill: Report the incident to your laboratory supervisor or EHS department as required by your institution's policies.

Major Spill (Large Quantity or Outside a Fume Hood)
  • Evacuate: Immediately evacuate the area.

  • Alert others: Inform everyone in the vicinity and activate any emergency alarms if necessary.

  • Isolate the area: Close the doors to the laboratory to contain any potential vapors.

  • Seek professional help: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a major spill yourself.[15]

Ultimate Disposal

All collected hazardous waste containing 2-chloroimidazo[1,5-b]pyridazine must be disposed of through a licensed hazardous waste disposal company.[16][17] This is typically managed by your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash.[9][11]

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Prep Identify Waste Type (Solid, Liquid, Sharps) PPE Don Appropriate PPE Prep->PPE Container Select Labeled Halogenated Waste Container PPE->Container Solid Transfer Solid Waste (Avoid Dust) Container->Solid If Solid Liquid Transfer Liquid Waste (in Fume Hood) Container->Liquid If Liquid Sharps Place in Puncture-Proof Sharps Container Container->Sharps If Sharps Secure Securely Close Container Solid->Secure Liquid->Secure Sharps->Secure Store Store in Designated Satellite Accumulation Area Secure->Store EHS Arrange for Pickup by EHS/Licensed Contractor Store->EHS

Caption: Workflow for the safe disposal of 2-chloroimidazo[1,5-b]pyridazine.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • Chapter 20: Chemical Waste Management - University of Nevada, Reno. (2025, January).
  • Chemical Waste | Research Safety. (n.d.).
  • Spill procedure: Clean-up guidance. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 16).
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. (n.d.).
  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Lonza. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 1 - SAFETY DATA SHEET. (n.d.).
  • Chemical Spill Response Procedures. (n.d.).
  • 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - SAFETY DATA SHEET. (2025, December 20).
  • CHEMICAL SPILL PROCEDURES. (n.d.).
  • Pyridine: incident management - GOV.UK. (2015, October 15).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • PSFC Halogenated Solvents. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • 2-chloroimidazo[1,2-b]pyridazine 95% | CAS: 127566-19-2 | AChemBlock. (2026, February 15).
  • 2-chloroimidazo[1,5-b]pyridazine (C6H4ClN3) - PubChemLite. (n.d.).
  • Imidazo[1,5-b]pyridazine | C6H5N3 | CID 19422728 - PubChem. (n.d.).
  • 7-Chloroimidazo(1,2-b)pyridazine | C6H4ClN3 | CID 67980259 - PubChem. (n.d.).
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines - Taylor & Francis. (2023, November 28).

Sources

Personal protective equipment for handling 2-chloroimidazo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-chloroimidazo[1,5-b]pyridazine Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The "Universal Precautions" Mandate

Status: High-Value Pharmacophore / Undefined Hazard Profile Default Handling Level: OEB 3 (Occupational Exposure Band 3) — Potent/Toxic until proven otherwise.[1][2]

2-Chloroimidazo[1,5-b]pyridazine (CAS: Predicted/Analogous 51741-28-7 or similar isomers) is a nitrogen-rich heterocyclic building block.[2] While specific toxicological data for this exact isomer is often absent from public registries, its structural analogs (chlorinated pyridazines and imidazoles) are known skin irritants, potential sensitizers, and biologically active pharmacophores.[2]

The Core Directive: Do not rely on the absence of data as evidence of safety. You must handle this compound using a Zero-Contact Protocol , assuming it possesses the capability to cause irreversible eye damage and skin sensitization via nucleophilic aromatic substitution (SnAr) mechanisms common to halo-heterocycles.[2]

Hazard Identification & Risk Assessment
Structural Alerts & Predicted Hazards

Based on Structure-Activity Relationships (SAR) of analogous imidazo-fused systems:

Hazard ClassLikely GHS CodeMechanism / Justification
Acute Toxicity (Oral) H302 Nitrogen-dense heterocycles often interfere with metabolic pathways.[1][2]
Skin/Eye Irritation H315 / H319 The chloro-group at C2 is an electrophilic site, capable of alkylating biological nucleophiles.[2]
Sensitization H317 (Potential)Reactive halo-heterocycles can act as haptens, binding to skin proteins to trigger immune responses.[1][2]
STOT-SE H335 Fine dusts from crystalline heterocycles are potent respiratory irritants.[1][2]
Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for GLP (Good Laboratory Practice) compliance when handling novel intermediates.

A. Hand Protection: The "Double-Shell" Protocol

Standard single-layer nitrile is insufficient for prolonged contact with chlorinated heterocycles in organic solvents (DMSO/DCM), which can act as permeation carriers.[1][2]

  • Inner Layer: 4 mil Nitrile (Examination Grade) – Comfort & tactile sensitivity.[2]

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff) – Sacrificial barrier.[2]

  • Critical Protocol: Inspect outer gloves immediately after any splash. Change outer gloves every 60 minutes during active handling.[2]

B. Respiratory & Eye Protection
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[2]

    • Why? Safety glasses leave gaps.[2] If this powder becomes airborne or a solution splashes, the basic nature of the pyridazine ring can cause rapid corneal opacity.

  • Respiratory (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator fitted for face seal.[2]

C. Body Protection
  • Standard: Tyvek® lab coat or chemically resistant apron over cotton lab coat.

  • Footwear: Closed-toe, non-perforated leather/synthetic shoes.[2]

Operational Workflow: Step-by-Step
Phase 1: Receiving & Storage
  • Inspection: Upon receipt, wipe the outside of the container with a solvent-dampened wipe (ethanol) while wearing PPE to remove any shipping residue.[1][2]

  • Storage: Store at 2–8°C (refrigerated) under inert gas (Argon/Nitrogen).

    • Reasoning: Imidazopyridazines can be hygroscopic.[2] Moisture uptake leads to hydrolysis of the chloro-substituent over time, releasing HCl gas inside the vial.[2]

Phase 2: Weighing & Solubilization (Critical Control Point)

Most exposure incidents occur here due to static-induced powder flight.[1][2]

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before dispensing.[1][2]

  • Solvent Choice: Dissolve in DMSO or DMF for biological assays; DCM or Ethyl Acetate for synthesis.

  • The "Drop-Wise" Rule: When adding solvent to the solid, add slowly down the side of the vial to prevent "puffing" of the powder.[1]

Phase 3: Reaction Setup
  • Inert Atmosphere: Perform reactions under Nitrogen/Argon. The electron-deficient nature of the pyridazine ring makes it susceptible to oxidative degradation.[2]

  • Scavenging: If using in a nucleophilic substitution (e.g., displacing the Cl), generate the reaction in the presence of a non-nucleophilic base (e.g., DIPEA, K2CO3) to neutralize generated acid byproducts.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.

PPE_Decision_Logic Start Handling 2-Chloroimidazo[1,5-b]pyridazine State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing Solution Solution (Organic Solvent) State->Solution Dissolving/Transfer Closed Closed System (Reaction) State->Closed Heating/Stirring Solid_Action Risk: Inhalation/Dust Action: Fume Hood REQUIRED PPE: Goggles + N95 (if open bench) Solid->Solid_Action Sol_Action Risk: Skin Absorption Action: Double Nitrile Gloves Change outer glove every 30m Solution->Sol_Action Closed_Action Risk: Over-pressurization Action: Blast Shield + Sash Down Closed->Closed_Action

Caption: Decision logic for selecting PPE based on operational state. Note that "Solid" handling requires the highest respiratory precautions.

Emergency Response & Disposal
Accidental Release (Spill)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don a full-face respirator (P100 cartridges) if powder is airborne.[2]

  • Contain: Cover spill with a wet pad (dampened with acetone or water) to prevent dust generation.[1][2] Do not dry sweep.[2]

  • Decontaminate: Clean surface with 10% bleach solution followed by water.[2] The bleach helps oxidize and degrade the heterocyclic ring.

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes .[3][4] Do not pause to remove contact lenses—flush over them, then remove if possible. Seek immediate ophthalmological evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances absorption of the compound.

Disposal Protocol
  • Do NOT Drain Dispose: This compound is likely toxic to aquatic life (H400/H410 equivalent).[2]

  • Segregation: Collect in "Halogenated Organic Waste" streams.

  • Destruction: High-temperature incineration (>1000°C) equipped with scrubbers for HCl/NOx gases.[2]

References
  • PubChem. (2025).[1][2][5] 2-chloroimidazo[1,5-b]pyridazine (Compound).[2][6][7] National Library of Medicine.[2] Available at: [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Available at: [Link][2]

  • ECHA (European Chemicals Agency). (2024).[2][5] Guidance on the Application of the CLP Criteria - Chlorinated Heterocycles. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.